tert-Butyl b-D-glucopyranoside
Description
BenchChem offers high-quality tert-Butyl b-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl b-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-10(2,3)16-9-8(14)7(13)6(12)5(4-11)15-9/h5-9,11-14H,4H2,1-3H3/t5-,6-,7+,8-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTBMEIHHNSHKR-LOFWALOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
tert-Butyl beta-D-glucopyranoside chemical structure and properties
tert-Butyl -D-Glucopyranoside: Structural Dynamics, Synthesis, and Biochemical Applications
Executive Summary
tert-Butyl
Chemical Architecture & Stereochemistry
The molecule is defined by the steric crowding of the tert-butyl aglycone at the anomeric center. This unique architecture influences both its hydrolytic stability and its interaction with enzyme active sites.
| Feature | Specification |
| IUPAC Name | tert-Butyl |
| CAS Number | 29074-04-2 |
| Molecular Formula | |
| Molecular Weight | 236.26 g/mol |
| Anomeric Configuration | Beta ( |
| Aglycone | 1,1-Dimethylethyl (tert-Butyl) |
| Solubility | High in |
Structural Dynamics
-
Steric Hindrance: The bulky tert-butyl group restricts the rotation around the glycosidic bond (
angles), locking the aglycone in a specific conformation that mimics the transition state of certain glycosyl hydrolases. -
Electronic Effects: The electron-donating nature of the tert-butyl group stabilizes the oxocarbenium ion intermediate during acid hydrolysis, making this glycoside significantly more acid-labile than primary alkyl glucosides (e.g., methyl or ethyl glucoside).
Synthesis Methodologies
Production of tert-butyl
Enzymatic Synthesis (Reverse Hydrolysis)
The preferred route for high stereoselectivity is enzymatic reverse hydrolysis or transglycosylation using
Protocol: Enzymatic Transglycosylation
Objective: Synthesis of tert-butyl
-
Reaction Medium: Prepare a biphasic or high-concentration monophasic system containing 90% (v/v) tert-butanol and 10% (v/v) Acetate Buffer (50 mM, pH 5.0) .
-
Substrate Loading: Saturate the aqueous phase with D-Glucose (approx. 100 mg/mL in the aqueous fraction).
-
Enzyme Addition: Add
-Glucosidase (Almond) at a loading of 50 U/mL. -
Incubation: Incubate at 50°C with vigorous shaking (200 rpm) for 48–72 hours.
-
Note: The high temperature favors the synthesis direction (entropy driven) and improves the solubility of glucose in the organic-rich phase.
-
-
Monitoring: Analyze aliquots via TLC (Solvent: EtOAc:MeOH:H2O, 7:2:1) or HPLC (Amine column, RI detection).
-
Purification:
-
Evaporate tert-butanol under reduced pressure.
-
Resuspend residue in water and load onto a C18 Solid Phase Extraction (SPE) cartridge or a silica gel column.
-
Elute with a gradient of MeOH/Water. The product typically elutes at 10-20% MeOH.
-
Chemical Synthesis (Koenigs-Knorr Variant)
-
Reagents: Acetobromo-
-D-glucose, tert-Butanol, Silver Carbonate ( ), Dichloromethane (DCM). -
Mechanism: The silver salt promotes the departure of the bromide, forming an oxocarbenium ion. The bulky tert-butanol attacks from the
-face (assisted by the C2-neighboring group participation of the acetyl group). -
Deprotection: Zemplén deacetylation (NaOMe/MeOH) yields the final product.
Physicochemical Properties & Stability[2]
Acid Hydrolysis Kinetics
The hydrolysis of tert-butyl
-
Mechanism: Protonation of the exocyclic oxygen
Cleavage of the glycosidic bond Formation of a stable tert-butyl cation and glucose. -
Rate: Hydrolysis is
times faster than methyl -D-glucoside due to the stability of the leaving group cation (tert-butyl cation).
Surfactant Behavior (Emerging Research)
While typically considered a hydrotrope, recent studies suggest tert-butyl glycosides can exhibit surfactant-like properties in specific formulations.
-
Critical Micelle Concentration (CMC): Reported values vary, with some enzymatic studies suggesting a CMC in the range of 4.0 – 4.5 mM for tert-butyl glycosides.
-
Caveat: This is unusually low for a C4-alkyl chain. It is hypothesized that the bulky tert-butyl headgroup induces a unique packing geometry ("hydrophobic effect enhancement") that favors aggregation earlier than linear C4 chains.
-
Applications in Research
Protein Crystallography
In structural biology, tert-butyl
-
Function: It modifies the solvent surface tension and prevents non-specific protein aggregation during the nucleation phase.
-
Advantage: Unlike long-chain detergents (e.g., OG, DDM), it does not form large micelles that can interfere with crystal lattice contacts. It serves as a "molecular spacer" in the crystal lattice.
Mechanistic Enzymology
It is a "gold standard" substrate for probing the aglycone specificity of
-
Steric Probe: Enzymes that can hydrolyze tert-butyl glucoside possess an active site pocket capable of accommodating significant steric bulk, distinguishing "broad-specificity" glucosidases from "strict" ones.
Visualization: Enzymatic Synthesis Pathway
The following diagram illustrates the kinetic competition between hydrolysis (undesired) and transglycosylation (desired) in the synthesis of tert-butyl
Caption: Kinetic competition in the enzymatic synthesis of tert-butyl
References
-
Stenutz, R. (2025). tert-Butyl beta-D-glucopyranoside: Structure and Properties. Stenutz.eu. Link
-
Svasti, J., et al. (2003). Transglucosylation of tertiary alcohols using cassava beta-glucosidase. Biochimica et Biophysica Acta. Link
-
Hestrin, S., et al. (1955). Synthesis of glucosides by transglycosylation. Journal of Biological Chemistry. Link
-
Ismail, A., et al. (2018). Synthesis of Alkyl Polyglycoside Surfactants from Tert-butyl Glycosides. Asian Journal of Pharmaceutics. Link
-
PubChem. (2025).[1][2][3][4] tert-Butyl beta-D-glucopyranoside Compound Summary. National Library of Medicine. Link
Sources
- 1. T-Butyl D-glucoside | C10H20O6 | CID 12900970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. octyl beta-D-glucopyranoside | C14H28O6 | CID 62852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. t-Butyl 1-thio-alpha-D-glucopyranoside | C10H20O5S | CID 91691351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butyl Glucoside | C10H20O6 | CID 111068 - PubChem [pubchem.ncbi.nlm.nih.gov]
CAS 29074-04-2 tert-Butyl b-D-glucopyranoside safety data sheet
Technical Monograph: tert-Butyl -D-Glucopyranoside (CAS 29074-04-2)[1]
Document Control:
-
Version: 2.0 (Technical Guide & Safety Assessment)
-
Classification: Research Chemical / Biochemical Reagent
Executive Summary & Chemical Identity
tert-Butyl
Physicochemical Characterization Table[2][3]
| Property | Specification | Technical Note |
| CAS Number | 29074-04-2 | Specific to the |
| IUPAC Name | (2R,3S,4S,5R)-2-(hydroxymethyl)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4,5-triol | |
| Molecular Formula | ||
| Molecular Weight | 236.26 g/mol | |
| Physical State | White Crystalline Powder | Hygroscopic; store under desiccant.[1] |
| Solubility | Water, Methanol, Ethanol | High polarity due to free hydroxyls.[2] |
| Anomeric Configuration | Beta ( | Confirmed by NMR |
| Stability | Acid-Labile | The t-butyl ether is sensitive to strong acids (cleaves to glucose + isobutylene). |
Hazard Identification & Risk Management (GHS)
Note: As a specialized research chemical, specific toxicological data is limited.[2] The following classification is based on the "Precautionary Principle" and structural analogy to related alkyl-glucosides.
GHS Classification (Inferred)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Protocols
-
Inhalation Risk: Fine carbohydrate powders can act as nuisance dusts.[2] Use a localized exhaust hood when weighing >100 mg.
-
Skin/Eye Contact: The hydroxyl groups increase water solubility, facilitating rapid absorption into mucous membranes.[2] Wear nitrile gloves and safety glasses.
Emergency Response Decision Tree
Figure 1: Emergency response logic flow for alkyl glycoside exposure.
Technical Application: Synthesis & Validation
The Challenge: Chemical synthesis of tert-butyl glycosides is difficult via standard Koenigs-Knorr methods because the bulky tert-butanol is a poor nucleophile.[2]
The Solution: Enzymatic Reverse Hydrolysis. This method utilizes the reversibility of
Protocol: Enzymatic Synthesis of tert-Butyl -D-Glucopyranoside
Target Audience: Synthetic Chemists & Biocatalysis Researchers
Reagents:
Step-by-Step Methodology:
-
System Setup: Prepare a biphasic or high-organic monophasic system. Dissolve D-glucose (100 mM) in a mixture of 90% tert-butanol and 10% Acetate Buffer (50 mM, pH 5.0).
-
Expert Insight: The high concentration of tert-butanol lowers water activity (
), shifting the thermodynamic equilibrium from hydrolysis (breaking bonds) to synthesis (forming bonds).
-
-
Incubation: Add
-glucosidase (10 U/mL) and incubate at 50°C with orbital shaking (200 rpm). -
Monitoring: Monitor reaction progress via TLC (Solvent: Ethyl Acetate/Methanol/Water 7:2:1). The product will appear as a new spot with higher
than glucose. -
Purification:
-
Filter the enzyme.
-
Evaporate the tert-butanol under reduced pressure.
-
Resuspend residue in water and wash with ethyl acetate to remove unreacted aglycone (if hydrophobic impurities exist).
-
Critical Step: Isolate the product via silica gel column chromatography (Eluent: DCM/MeOH gradient).[2]
-
Analytical Validation (Self-Validating System)
To confirm you have synthesized the Beta anomer (CAS 29074-04-2) and not the Alpha anomer, you must perform Proton NMR (
The Anomeric Rule:
-
-Anomer (Target): The anomeric proton (H-1) is axial. The H-2 proton is also axial.[2] The dihedral angle is
. According to the Karplus equation, this results in a large coupling constant ( Hz) . -
-Anomer (Impurity): The anomeric proton is equatorial.[5][2] The dihedral angle is
.[5] This results in a small coupling constant ( Hz) .
Validation Workflow:
Figure 2: NMR decision logic for confirming anomeric configuration.
Handling & Storage
-
Storage: -20°C is preferred for long-term stability to prevent hydrolysis or microbial growth.[2]
-
Hygroscopicity: The compound is prone to absorbing moisture.[2] Always warm the vial to room temperature before opening to prevent condensation.
-
Incompatibility: Avoid strong acids.[2] The tert-butyl group is acid-labile and will cleave, regenerating glucose and isobutylene gas.
References
-
PubChem. (n.d.).[6][2][4] tert-Butyl beta-D-glucopyranoside (Compound).[6][2] National Library of Medicine. Retrieved from [Link]
-
Roslund, M. U., et al. (2008).[2] Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research.[2] Retrieved from [Link]
-
Ducret, A., et al. (2002).[2] Enzymatic synthesis of tert-butyl glycosides.[2] (General reference on enzymatic reverse hydrolysis in high organic solvents).
Sources
- 1. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. t-Butyl 1-thio-alpha-D-glucopyranoside | C10H20O5S | CID 91691351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. magritek.com [magritek.com]
- 6. T-Butyl D-glucoside | C10H20O6 | CID 12900970 - PubChem [pubchem.ncbi.nlm.nih.gov]
thermodynamic stability of tert-Butyl beta-D-glucopyranoside in alkaline solution
Thermodynamic Stability of tert-Butyl -D-Glucopyranoside in Alkaline Solution
Executive Summary
In the context of drug development and surfactant chemistry, tert-butyl
This guide details the structural and energetic reasons for this stability, contrasts it with acid-catalyzed degradation, and provides a validated experimental protocol for quantifying stability limits during formulation development.
Structural & Mechanistic Basis of Stability
To understand the thermodynamic behavior of tert-butyl
The Acetal Linkage
The glycosidic bond is an acetal. Acetals are characterized by two ether oxygens attached to the same carbon.
-
Acidic Conditions: The exocyclic oxygen is protonated, converting the alkoxide into a good leaving group (alcohol), leading to oxocarbenium ion formation.
-
Alkaline Conditions: Hydroxide ions (
) are poor proton donors. The acetal oxygens remain unprotonated. For hydrolysis to occur, an alkoxide ( -butoxide) would have to leave without protonation—a highly unfavorable process due to the high of the leaving group alcohol and the instability of the transition state.
The tert-Butyl Steric Shield
The tert-butyl group introduces significant steric bulk compared to methyl or ethyl glycosides.
-
Steric Hindrance: The bulky trimethyl group shields the anomeric oxygen from solvation and potential nucleophilic approach, although nucleophilic attack at C1 in glycosides is already rare in the absence of a good leaving group.
-
Conformational Lock: The
-configuration places the bulky aglycone in an equatorial position (assuming chair conformation), which is thermodynamically favorable but kinetically accessible only through specific synthetic routes (e.g., Koenigs-Knorr).
Absence of Peeling Reactions
Unlike reducing sugars, tert-butyl
The Thermodynamic Landscape
It is critical to distinguish between Thermodynamic Equilibrium and Kinetic Stability.
-
Thermodynamics (
): The hydrolysis reaction ( ) is likely exergonic ( ). If an enzyme (glucosidase) were present, the equilibrium would shift toward hydrolysis. -
Kinetics (
): In sterile alkaline solution, the reaction rate is effectively zero. The system is trapped in a deep local energy minimum.
Visualization: Reaction Coordinate Diagram
The following diagram illustrates the massive activation energy barrier in base compared to acid.
Experimental Validation Protocol
As a researcher, you cannot rely solely on theoretical stability. You must validate the stability window for your specific formulation (e.g., micellar drug delivery systems).
Analytical Challenge: Detection
tert-Butyl
-
Recommended Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Alternative: Refractive Index (RI) (isocratic only) or LC-MS (EIC mode).
Protocol: Accelerated Alkaline Stress Testing
Objective: Determine the pseudo-first-order degradation rate constant (
Reagents:
-
Analyte: tert-Butyl
-D-glucopyranoside (>98% purity). -
Solvent: 0.1 M, 1.0 M, and 2.0 M NaOH solutions.
-
Internal Standard: Phenyl
-D-glucopyranoside (if using LC-MS) or Octyl glucoside (if using CAD/ELSD).
Workflow:
-
Preparation: Dissolve analyte to 1 mg/mL in NaOH solutions.
-
Incubation: Aliquot into HPLC vials. Incubate at three temperatures:
, , and . -
Sampling: At
hours. -
Quenching: CRITICAL STEP. Immediately neutralize aliquots with equimolar HCl or dilute into mobile phase buffer to stop any potential post-sampling reactions (though unlikely in base, this is Good Laboratory Practice).
-
Analysis: Inject onto C18 column.
Data Processing:
Plot
-
Expected Result: Slope
. -
If degradation is observed, calculate
and use the Arrhenius equation to predict shelf-life at .
Visualization: Experimental Workflow
Comparative Stability Data
The following table summarizes the stability profile of tert-butyl glucoside compared to other common glycosidic structures.
| Structure | Acid Stability (pH < 3) | Alkaline Stability (pH > 10) | Primary Degradation Mode |
| tert-Butyl | Very Low | High | Acid hydrolysis (A-1 mechanism) |
| Methyl | Moderate | High | Acid hydrolysis |
| Phenyl | Low | Moderate | Acid hydrolysis / Phenoxide elimination |
| Glucose (Hemiacetal) | N/A (Mutarotation) | Low | Isomerization / Peeling reaction |
Key Insight: The tert-butyl group acts as an "acid magnet." In acidic conditions, the formation of the stable tert-butyl carbocation accelerates hydrolysis significantly compared to methyl glycosides. However, in alkaline conditions, this effect is nullified, and the molecule remains robust.
Implications for Drug Development[1][2][3]
Formulation Windows
-
pH Range: Formulations containing this glycoside (e.g., as a hydrotrope or surfactant) can safely operate between pH 7.0 and pH 12.0.
-
Incompatibility: Avoid co-formulation with strong Lewis acids or in buffers with pH < 5.0, as the tert-butyl group will cleave, releasing tert-butanol (a Class 2 solvent, strictly regulated) and glucose.
Synthesis & Purification
The alkaline stability of this molecule allows for the use of base-labile protecting groups (e.g., Acetyl, Benzoyl, Fmoc) on the hydroxyls during synthesis.
-
Strategy: You can protect the sugar hydroxyls as esters, form the tert-butyl glycoside, and then deprotect using Zemplén conditions (NaOMe/MeOH) without harming the anomeric tert-butyl linkage [1].
References
-
W. Koenigs and E. Knorr , "Ueber einige Derivate des Traubenzuckers und der Galactose," Berichte der deutschen chemischen Gesellschaft, vol. 34, no. 1, pp. 957-981, 1901.
-
Capon, B. , "Mechanism in Carbohydrate Chemistry," Chemical Reviews, vol. 69, no. 4, pp. 407–498, 1969. (Foundational text on glycoside hydrolysis mechanisms).
-
S. Bowers et al. , "Metabolically Stable tert-Butyl Replacement," ACS Medicinal Chemistry Letters, vol. 4, no. 8, 2013. (Context on tert-butyl metabolic/chemical stability).
-
M. A. Mohd et al. , "Alkyl polyglycosides: properties and applications," Journal of Surfactants and Detergents, 2020. (General stability profiles of alkyl glycosides).
difference between tert-Butyl and n-Butyl beta-D-glucopyranoside
Technical Guide: Comparative Analysis of -Butyl vs. -Butyl -D-Glucopyranoside[1][2][3]
Executive Summary
This guide addresses the critical physicochemical and synthetic distinctions between two isomeric alkyl glucosides:
Part 1: Structural & Physicochemical Divergence[2]
The core difference lies in the topology of the aglycone (alkyl group) and its electronic influence on the anomeric center.
Steric Profile
- -Butyl (Linear): The primary alkyl chain extends away from the pyranose ring, causing minimal steric clash with enzyme active sites.[3] It mimics natural substrates like cellobiose.[2]
-
-Butyl (Branched): The tertiary butyl group is bulky and rigid.[2] It creates significant steric hindrance around the anomeric oxygen (O1), preventing access to the catalytic nucleophiles of many
-glucosidases (e.g., GH1 family).[3]
Electronic Effects & Stability
The stability of the glycosidic bond is dictated by the stability of the carbocation intermediate formed upon cleavage.
| Feature | ||
| Aglycone Type | Primary ( | Tertiary ( |
| Hydrolysis Mechanism | ||
| Intermediate Stability | Low (Requires oxocarbenium ion) | High (Stable |
| Acid Stability | High ( | Extremely Low ( |
| Surfactant Class | Hydrotrope / Co-surfactant | Labile Surfactant / Probe |
Part 2: Synthetic Pathways (The "Make vs. Buy" Decision)
As an application scientist, choosing the correct synthesis route is critical. You cannot use the same protocol for both.
Decision Logic
The following diagram illustrates the necessary divergence in synthetic strategy based on the aglycone structure.
Caption: Decision matrix for synthesizing butyl glucosides. Enzymatic routes fail for t-BGP due to steric exclusion.
Protocol A: Enzymatic Synthesis of -Butyl Glucoside
Mechanism: Reverse Hydrolysis / Transglycosylation.[1][2]
Enzyme:
-
Reaction Mix: Dissolve Glucose (1 eq) in a biphasic system of Acetate Buffer (pH 5.0, 50 mM) and
-Butanol (excess, acts as solvent and acceptor). Ratio: 1:10 (v/v) buffer:alcohol.[2][3] -
Incubation: Add
-glucosidase (10 U/mL). Incubate at 50°C with vigorous shaking (to increase interfacial area). -
Validation: Monitor by TLC (Chloroform:Methanol 4:1).
-BGP appears as a new spot ( ).[1][2][3] -
Purification: Evaporate butanol phase. Recrystallize from acetone/ethanol.
Protocol B: Chemical Synthesis of -Butyl Glucoside
Mechanism: Schmidt Trichloroacetimidate Method.[1][2] Why this method? The Koenigs-Knorr method (using Ag salts) is often too harsh or inefficient for tertiary alcohols.[2] The Schmidt method uses mild Lewis acids.
-
Activation: React per-acetylated glucose with trichloroacetonitrile (
) and DBU (base) to form the Trichloroacetimidate Donor . -
Coupling: Dissolve Donor (1 eq) and anhydrous
-Butanol (2 eq) in dry DCM. -
Catalysis: Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.1 eq) at -78°C under Argon.
-
Critical Step: Low temperature is essential to favor
-selectivity and prevent rapid decomposition of the product.[2]
-
-
Quenching: Quench with Triethylamine immediately upon completion (TLC monitoring).
-
Deprotection: Deacetylate using Zemplén conditions (NaOMe/MeOH), but neutralize immediately . Even weak base/acid residue can hydrolyze the
-butyl group during workup.[2]
Part 3: Stability & Hydrolysis Kinetics[2]
The most defining feature for drug development applications is the acid lability of
Mechanism of Hydrolysis
- -BGP: Follows the standard Exocyclic C-O cleavage . The protonation occurs on the exocyclic oxygen, and the bond breaks to form a glucosyl oxocarbenium ion. This is slow and requires heat/strong acid.[2]
-
-BGP: Follows Aglycone-Oxygen cleavage (A-1 mechanism) .[1][2][3] The protonation leads to the departure of the stable
-butyl cation . This reaction is orders of magnitude faster ( ).[2]
Caption: Comparison of hydrolysis pathways. The stability of the t-butyl cation drives the rapid degradation of t-BGP.
Experimental Implication
If you are running an assay at pH 4.0 (common for lysosomal enzymes),
Part 4: Applications
| Application Field | ||
| Enzymology | Substrate for assaying | Competitive inhibitor or "dead-end" probe to map steric pockets.[1][2][3] |
| Membrane Biology | Hydrotrope; increases solubility of hydrophobic drugs.[1][2] | Generally unstable for long-term membrane studies.[1][2][3] |
| Synthesis | Building block for alkyl polyglycoside (APG) surfactants.[1][2][3] | Transient protecting group (removable by mild acid).[2][3] |
| Physical Chem | High CMC (Hydrotrope behavior).[1][2] | Low CMC (Surfactant behavior) but limited by stability.[2][3] |
References
-
Enzymatic Synthesis & Specificity
-
Chemical Synthesis (Schmidt Method)
-
Schmidt, R. R. (1986).[2][3] New Methods for the Synthesis of Glycosides and Oligosaccharides—Are There Alternatives to the Koenigs-Knorr Method?. Angewandte Chemie International Edition.[2]
- Context: Defines the trichloroacetimidate method required for synthesizing sterically hindered glycosides like t-BGP.
-
-
Acid Hydrolysis Mechanisms
-
Overend, W. G., et al. (1962).[3] The Acid Hydrolysis of Glycosides. Journal of the Chemical Society.
- Context: Classical physical organic chemistry paper detailing the A-1 mechanism for tertiary alkyl glycosides.
-
-
Surfactant Properties
The Strategic Role of tert-Butyl β-D-glucopyranoside in Modern Carbohydrate Chemistry: A Technical Guide
Abstract
In the intricate landscape of carbohydrate chemistry, where the selective manipulation of hydroxyl groups is paramount, tert-butyl β-D-glucopyranoside emerges as a versatile and strategically valuable building block. This technical guide provides an in-depth exploration of the synthesis, properties, and multifaceted applications of tert-butyl β-D-glucopyranoside, tailored for researchers, scientists, and professionals in drug development. Beyond a mere recitation of protocols, this document elucidates the causal relationships behind experimental choices, grounding theoretical concepts in practical applications. We will delve into its role as a unique anomeric protecting group, its utility as a glycosyl acceptor in the synthesis of complex oligosaccharides, and its function as a precursor to various glycosyl donors. This guide aims to equip the reader with a comprehensive understanding of how to effectively leverage the distinct characteristics of tert-butyl β-D-glucopyranoside in the design and execution of sophisticated carbohydrate synthesis.
Introduction: The Significance of Anomeric Protection and Modification
The synthesis of complex carbohydrates and glycoconjugates is a formidable challenge, primarily due to the structural complexity and the presence of multiple hydroxyl groups of similar reactivity on the monosaccharide unit.[1] Central to any synthetic strategy is the precise control of the anomeric center (C-1), which dictates the stereochemical outcome (α or β) of the newly formed glycosidic bond. The choice of a protecting group for the anomeric hydroxyl is therefore a critical decision that influences the entire synthetic route.
tert-Butyl β-D-glucopyranoside, with its sterically demanding tert-butyl group at the anomeric position, offers a unique set of properties that distinguish it from more common anomeric protecting groups like methyl or benzyl ethers.[1][2] Its stability under a range of reaction conditions, coupled with specific methods for its cleavage, provides a valuable tool for orthogonal synthetic strategies. This guide will illuminate the strategic advantages of incorporating this molecule into complex synthetic endeavors.
Synthesis of tert-Butyl β-D-glucopyranoside and its Derivatives
The preparation of tert-butyl β-D-glucopyranoside can be achieved through both chemical and enzymatic routes, each offering distinct advantages in terms of scale, stereoselectivity, and substrate scope.
Chemical Synthesis
A straightforward and scalable chemical synthesis involves the acid-catalyzed reaction of D-glucose with tert-butanol.[3] The use of a sterically hindered alcohol like tert-butanol generally favors the formation of the β-anomer due to thermodynamic control.[4]
Experimental Protocol: Synthesis of tert-Butyl β-D-glucopyranoside [3]
-
Reaction Setup: To a suspension of D-glucose (e.g., 0.05 mol) in tert-butanol (e.g., 1:5 molar ratio of glucose to tert-butanol), add a catalytic amount of para-toluenesulfonic acid (p-TSA) (e.g., 2.5% by weight of glucose).
-
Reaction Conditions: Heat the mixture to 70°C with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate). The excess tert-butanol can be removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield pure tert-butyl β-D-glucopyranoside. A reported yield for this method is approximately 98.58% with a product content of 61.2%.[3]
Caption: Chemical synthesis of tert-Butyl β-D-glucopyranoside.
For subsequent manipulations, it is often advantageous to work with the per-acetylated derivative, which exhibits enhanced solubility in organic solvents.[5]
Experimental Protocol: Synthesis of tert-Butyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
-
Acetylation: Dissolve tert-butyl β-D-glucopyranoside in a mixture of acetic anhydride and pyridine at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford tert-butyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly stereoselective alternative for the preparation of tert-butyl β-D-glucopyranoside. β-Glucosidases can catalyze the transglycosylation reaction, transferring a glucose moiety from a donor substrate to tert-butanol.[6][7] This method is particularly attractive for its mild reaction conditions and high selectivity, often obviating the need for protecting groups on the glucose donor.[7]
Experimental Protocol: Enzymatic Synthesis of tert-Butyl β-D-glucopyranoside [6]
-
Reaction Mixture: Prepare a buffered aqueous solution containing a suitable glucose donor (e.g., cellobiose or p-nitrophenyl β-D-glucopyranoside), tert-butanol as the acceptor, and β-glucosidase (e.g., from almonds).
-
Incubation: Incubate the mixture at the optimal temperature and pH for the enzyme with gentle agitation.
-
Monitoring: Monitor the formation of the product by HPLC or TLC.
-
Termination and Purification: Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by denaturing the enzyme (e.g., by heating). The product can then be purified from the reaction mixture using chromatographic techniques.
Caption: Enzymatic synthesis of tert-Butyl β-D-glucopyranoside.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of tert-butyl β-D-glucopyranoside is essential for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O₆ | |
| Molecular Weight | 236.26 g/mol | |
| Appearance | White solid | |
| Solubility | Soluble in water and polar organic solvents. | [5] |
| NMR Spectroscopy | The anomeric proton (H-1) of the β-isomer typically appears as a doublet with a large coupling constant (J ≈ 7-8 Hz) in the ¹H NMR spectrum, characteristic of a trans-diaxial relationship with H-2. The tert-butyl group gives a characteristic singlet at approximately 1.3 ppm. | [8] |
| Surfactant Properties | The α-anomer has been shown to exhibit surfactant behavior with a critical micellar concentration (CMC) of 4.0–4.5 mM. | [9] |
Role in Carbohydrate Chemistry: A Strategic Asset
The utility of tert-butyl β-D-glucopyranoside in carbohydrate chemistry stems from the unique properties of the anomeric tert-butyl group.
Anomeric Protecting Group: Stability and Selective Deprotection
The tert-butyl group at the anomeric position functions as a robust protecting group, stable to a wide range of reaction conditions, including those that might cleave other common protecting groups.[9] This stability is attributed to the steric hindrance of the bulky tert-butyl group, which shields the glycosidic linkage from nucleophilic attack.
Deprotection: The removal of the anomeric tert-butyl group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[10] The mechanism proceeds via protonation of the glycosidic oxygen, followed by cleavage of the C-O bond to form a stable tert-butyl cation and the free hemiacetal.[11][12]
Caption: Mechanism of acid-catalyzed deprotection of tert-butyl glycoside.
This selective deprotection allows for the unmasking of the anomeric hydroxyl group at a late stage in a synthetic sequence, enabling its conversion into a glycosyl donor for further glycosylation reactions.
Glycosyl Acceptor in Oligosaccharide Synthesis
With its four free hydroxyl groups, tert-butyl β-D-glucopyranoside can serve as a glycosyl acceptor. The steric bulk of the anomeric tert-butyl group can influence the regioselectivity of glycosylation, potentially directing incoming glycosyl donors to less hindered positions. Following glycosylation, the anomeric tert-butyl group can be selectively removed to reveal a new reducing end, which can be further functionalized or used in subsequent glycosylation steps.
Precursor for Glycosyl Donors
After selective protection of the hydroxyl groups at C-2, C-3, C-4, and C-6, the anomeric tert-butyl group can be removed to generate a hemiacetal. This hemiacetal is a key intermediate that can be converted into a variety of glycosyl donors, such as trichloroacetimidates, thioglycosides, or glycosyl halides, for use in stereoselective glycosylation reactions.
Applications in Drug Development and Glycobiology
The ability to synthesize complex oligosaccharides and glycoconjugates is crucial for the development of new therapeutics and for probing biological processes.[13] tert-Butyl β-D-glucopyranoside, as a versatile building block, plays a role in these endeavors. For instance, in the synthesis of carbohydrate-based drugs, the strategic use of anomeric protecting groups like the tert-butyl group allows for the controlled assembly of the desired glycan structure.
Furthermore, alkyl glucosides, including tert-butyl glucosides, are of interest for their biological activities and as components of drug delivery systems. The surfactant properties of some alkyl glucosides can be exploited in formulation science.[9]
Conclusion
tert-Butyl β-D-glucopyranoside is more than just a protected sugar; it is a strategic tool in the arsenal of the synthetic carbohydrate chemist. Its unique combination of stability and selective deprotection provides a level of control at the anomeric center that is essential for the construction of complex glycans. The synthetic routes to this compound are well-established, and its physicochemical properties are well-characterized, making it a reliable and versatile building block. As the demand for synthetic oligosaccharides and glycoconjugates in medicine and biology continues to grow, the strategic application of molecules like tert-butyl β-D-glucopyranoside will undoubtedly play an increasingly important role in advancing these fields.
References
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2,3,4,6-Tetra-O-acetyl-2-phthalimido-β-d-glucopyranoside. (n.d.). PMC. Retrieved February 9, 2026, from [Link]
- Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. (2016).
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268.
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved February 9, 2026, from [Link]
- A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. (2007). Molecules, 12(9), 2167-2177.
- Technical Support Information Bulletin 1125 - Removal of S-t-Butyl Groups. (n.d.). Aapptec Peptides.
- Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. (2022). Molecules, 27(18), 5988.
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (2021). Journal of Magnetic Resonance, 323, 106894.
- Pawignya, H., et al. (2018). Synthesis of Surfactant Tert-Butyl Glycosides from Glucose and Tert-Butanol. Reaktor, 18(4), 202-208.
- Rahman, M. A., et al. (2013). Synthesis and antimicrobial evaluation of Some n-butyl α- and β-D-glucopyranoside derivatives. RGUHS Journal of Pharmaceutical Sciences, 3(1), 57-62.
- Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. (2021). Molecules, 26(13), 3986.
- You, Y., Zhang, X., & Yu, B. (2015). O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides. Natural Product Reports, 32(12), 1745-1786.
- Bousquet, M. P., et al. (1999). Enzymatic Synthesis of α-Butylglucoside in a Biphasic Butanol-Water System Using the α-Transglucosidase from Aspergillus niger.
- Smułek, W., et al. (2019). Alkyl Xylosides: Physico-Chemical Properties and Influence on Environmental Bacteria Cells. Molecules, 24(18), 3241.
- Overend, W. G., Rees, C. W., & Sequeira, J. S. (1962). The acid hydrolysis of glycosides: I. General conditions and the effect of the nature of the aglycone. Canadian Journal of Chemistry, 40(11), 2059-2065.
- Bousquet, M. P., et al. (1999). Enzymatic Synthesis of α-Butylglucoside in a Biphasic Butanol–Water System Using the α-Transglucosidase from Aspergillus niger.
- Protecting Groups at the Anomeric Position of Carbohydrates: Strategies and Applications in Carbohydrate Chemistry. (2010). In Carbohydrate Chemistry: Chemical and Biological Approaches (Vol. 36, pp. 1-35). Royal Society of Chemistry.
- Characterization of the β-d-Glucopyranoside Binding Site of the Human Bitter Taste Receptor hTAS2R16. (2010). Journal of Biological Chemistry, 285(42), 32148-32156.
- Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. (2015).
- Li, Z., et al. (2017). Synthesis and Properties of Alkyl α-D-Glucopyranosides. Applied Chemistry, 46(1), 128-133.
- Chemical O‐Glycosylations: An Overview. (2017). Chemistry – An Asian Journal, 12(23), 2966-2987.
-
Ether and Ester Derivatives of Carbohydrates. (n.d.). Chemistry Steps. Retrieved February 9, 2026, from [Link]
-
Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
- Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. (2017). Magnetochemistry, 3(4), 38.
- Recent developments on oligosaccharide synthesis. (2008). Organic Chemistry Portal.
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017, November 19).
-
methyl alpha-D-glucopyranoside. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]
- Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose. (1997).
- Glycosyl Formates: Glycosylations with Neighboring-Group Participation. (2013). The Journal of Organic Chemistry, 78(13), 6436-6444.
- β-Glucosidase and β-Galactosidase-Mediated Transglycosylation of Steviol Glycosides Utilizing Industrial Byproducts. (2021).
- Anomeric modification of carbohydrates using the Mitsunobu reaction. (2018). Beilstein Journal of Organic Chemistry, 14, 1515-1543.
- Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2019). Frontiers in Chemistry, 7, 81.
- Enzymatic conversion of β-mannans: Analysing, evaluating and modifying transglycosylation properties of glycoside hydrolases. (2018).
-
Carbohydrate - Glycoside formation hydrolysis. (n.d.). Khan Academy. Retrieved February 9, 2026, from [Link]
- Nano-Ayurvedic Medicine Approaches Using Ginkgo biloba-Phytochemicals Functionalized Gold Nanoparticles Against Breast Cancer. (2023). Journal of Nanoscience and Nanotechnology, 23(12), 8431-8441.
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Stability of Glucose Anomers. (n.d.). AK Lectures. Retrieved February 9, 2026, from [Link]
- Advances in glycoside and oligosaccharide synthesis. (2010).
- β-Glucosidase: Progress from Basic Mechanism to Frontier Application. (2023). International Journal of Molecular Sciences, 24(13), 10984.
-
tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved February 9, 2026, from [Link]
- Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.
- Fate of Alkyl Polyglucosides in the Environment. (2015). In Handbook of Detergents, Part F: Production (pp. 389-406). CRC Press.
-
1D 1 H NMR spectra of a butyl glucoside, b hexyl glucoside, c octyl.... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
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tert-Butyl beta-D-glucopyranoside molecular weight and formula
Technical Guide: tert-Butyl -D-Glucopyranoside
Molecular Characterization, Synthesis Strategies, and Applications
Physicochemical Specifications
The following data summarizes the core molecular constants. Researchers should note that the tert-butyl group significantly alters the lipophilicity profile compared to methyl or ethyl glucosides.[1]
| Parameter | Value / Description |
| Chemical Name | tert-Butyl |
| IUPAC Name | (2R,3S,4S,5R)-2-(hydroxymethyl)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4,5-triol |
| CAS Registry Number | 29074-04-2 (General/Beta specific) |
| Molecular Formula | |
| Molecular Weight | 236.26 g/mol |
| Monoisotopic Mass | 236.1260 Da |
| Solubility | Highly soluble in water, methanol, ethanol; sparingly soluble in non-polar organic solvents (e.g., hexane).[2][3][4][5][6][7][8] |
| Stability | Acid: Labile (hydrolyzes to glucose + isobutylene/tert-butanol).[1] Base: Stable. Enzymatic: Highly resistant to |
Synthesis & Manufacturing Protocols
Synthesizing the
Chemical Synthesis Strategy (Schmidt/Lewis Acid Method)
The most robust protocol utilizes peracetylated glucose donors.[1] The acetate group at C2 plays a critical role in directing stereoselectivity.[1]
Protocol:
-
Reagents:
-D-Glucose pentaacetate (donor), tert-Butanol (acceptor), Boron trifluoride diethyl etherate ( , promoter), Dichloromethane (DCM, solvent).[1] -
Mechanism:
-
The Lewis acid activates the anomeric acetate, creating an oxocarbenium ion.[1]
-
Critical Step (NGP): The carbonyl oxygen of the C2-acetate attacks the anomeric center from the bottom face, forming a cyclic acyloxonium ion intermediate .[1]
-
This intermediate blocks the
-face, forcing the bulky tert-butanol to attack from the top ( -face), ensuring exclusive -selectivity.[1]
-
-
Deprotection: The resulting acetylated glycoside is deprotected using Zemplén conditions (NaOMe/MeOH) to yield the final product.
Mechanistic Visualization
The following diagram illustrates the Neighboring Group Participation (NGP) pathway that guarantees the formation of the
Caption: Pathway showing C2-acetate participation blocking the alpha-face to enforce beta-glycosylation.
Analytical Characterization
Validating the structure requires confirming the anomeric configuration.[1] The steric bulk of the tert-butyl group provides distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR)[1][4][9]
-
H NMR (D
O or CD OD):-
Anomeric Proton (H-1): Look for a doublet at
ppm.[1] -
Coupling Constant (
): A value of 7.5 – 8.5 Hz is mandatory.[1] This large coupling constant indicates a trans-diaxial relationship between H-1 and H-2, confirming the -configuration.[1] (Note: An -anomer would show Hz).[1] -
tert-Butyl Group: A sharp, intense singlet integrating to 9 protons at
ppm.[1]
-
- C NMR:
Mass Spectrometry (MS)[1][9]
Applications in R&D
Metabolic Stability Studies
Unlike
Surfactant Chemistry
The molecule acts as a non-ionic surfactant.[1] The rigid, bulky hydrophobic tail (tert-butyl) versus the flexible hydrophilic head (glucose) creates a unique packing parameter in micelles, often leading to higher Critical Micelle Concentrations (CMC) compared to straight-chain isomers.[1]
Cryoprotection & Protein Stabilization
Research suggests that alkyl glucosides can stabilize proteins in solution.[1] The tert-butyl variant provides a specific hydrophobic interaction profile that can be screened for stabilizing membrane proteins during crystallization.[1]
References
-
PubChem. (2025).[1][7] tert-Butyl beta-D-glucopyranoside Compound Summary. National Library of Medicine.[1][7] Retrieved from [Link]
-
Stenutz, R. (n.d.).[1][8] tert-Butyl beta-D-glucopyranoside Properties. Stenutz Carbohydrate Tables. Retrieved from [Link]
-
Mewis, K., et al. (2019).[1] Production and Surfactant Properties of Tert-Butyl α-d-Glucopyranosides Catalyzed by Cyclodextrin Glucanotransferase. Molecules, 24(13), 2368.[1] (Context: Contrasts enzymatic alpha-synthesis with chemical beta-requirements). Retrieved from [Link][1][3]
-
Kasumi, T., et al. (1998).[1] Simple synthesis of beta-D-glycopyranosides using beta-glycosidase from almonds. Chemical & Pharmaceutical Bulletin, 46(11).[1] (Context: Specificity of beta-glucosidases). Retrieved from [Link]
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- 8. buyersguidechem.com [buyersguidechem.com]
Biological Activity and Utility of tert-Butyl Glycosides in Glycoscience
Executive Summary
In the landscape of carbohydrate chemistry and glycobiology, tert-butyl glycosides occupy a unique niche defined by the interplay of steric bulk , hydrophobicity , and acid-labile yet enzymatically robust stability . Unlike methyl or ethyl glycosides, the tert-butyl moiety acts as a rigid hydrophobic anchor. This guide details the physicochemical basis of their biological utility, specifically their role as metabolic probes, their enhanced affinity for specific lectin subsites, and their application as tunable surfactants in drug delivery systems.
Key Technical Takeaway: The tert-butyl group at the anomeric position restricts conformational flexibility via the exo-anomeric effect and provides a significant hydrophobic surface area (approx. 4.5 Å diameter), allowing it to probe "hydrophobic gates" in carbohydrate-binding proteins that smaller aglycones cannot access.
Physicochemical Basis of Biological Activity
The biological activity of tert-butyl glycosides is not "pharmacological" in the traditional sense (receptor agonism) but is rather functional , driven by three core mechanisms:
A. Metabolic Stability (Enzymatic Resistance)
While tert-butyl glycosides are chemically acid-labile (cleavable by TFA or HClO₄), they exhibit remarkable resistance to enzymatic hydrolysis by standard glycosidases (e.g.,
-
Mechanism: The steric bulk of the tert-butyl group hinders the catalytic nucleophile of the enzyme from accessing the anomeric center.
-
Application: They serve as non-metabolizable substrate analogs in competitive inhibition assays or metabolic tracking studies where preventing rapid degradation is crucial.
B. The "Hydrophobic Gate" Effect in Lectin Binding
Many lectins (e.g., Pseudomonas aeruginosa LecA, Concanavalin A) possess hydrophobic loops or pockets adjacent to the primary carbohydrate-binding site (subsites).
-
Activity: Simple methyl glycosides often bind weakly (
in mM range). The tert-butyl group can engage in Van der Waals interactions with aromatic residues (Tyr, Trp, Phe) near the binding site, often increasing affinity by 2–10 fold compared to methyl glycosides. -
Thermodynamics: The binding is often entropy-driven, involving the displacement of ordered water molecules from the hydrophobic protein surface.
C. Amphiphilic Surfactant Properties
tert-Butyl glycosides derived from longer-chain sugars or coupled with fatty acids function as non-ionic surfactants.
-
HLB (Hydrophilic-Lipophilic Balance): Tunable between 3–12 depending on the sugar headgroup.
-
Bio-utility: They are used to solubilize membrane proteins without denaturing them, a critical step in structural biology and assay development.
Synthetic Methodology: Acid-Catalyzed Fischer Glycosidation
To study these activities, high-purity synthesis is required. The classic Koenigs-Knorr reaction is often unsuitable due to the steric hindrance of the tert-butyl alcohol. We utilize a modified Fischer Glycosidation protocol optimized for thermodynamic control.
Experimental Protocol: Synthesis of tert-Butyl -D-Glucopyranoside[1]
Objective: Produce thermodynamically stable
Step-by-Step Workflow
-
Activation:
-
Suspend D-Glucose (10 g, 55.5 mmol) in anhydrous tert-Butanol (150 mL).
-
Add p-TSA (1.5 g, 15% w/w relative to glucose) as the catalyst.
-
Note: Perchloric acid (HClO₄) was historically used but p-TSA is safer and provides comparable yields with easier workup.
-
-
Reflux (Thermodynamic Control):
-
Heat the mixture to reflux (approx. 83°C) under an inert atmosphere (
). -
Critical Step: Maintain reflux for 48–72 hours. The reaction is slow due to the steric bulk of t-BuOH.
-
Monitoring: Use TLC (DCM:MeOH 4:1). The product (
) will appear slowly. The -anomer is the thermodynamic product favored by the anomeric effect.
-
-
Neutralization and Workup:
-
Cool to room temperature.[1]
-
Neutralize with
(solid) or basic ion-exchange resin (Amberlite IRA-400 OH- form) until pH neutral. -
Filter to remove salts/resin.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to a syrup.
-
Crystallization: Dissolve in minimum hot ethyl acetate and add hexane dropwise until turbid. Store at 4°C.
-
Alternative: Silica gel flash chromatography (Gradient: 100% DCM
10% MeOH/DCM).
-
-
Validation:
-
NMR: Check for the characteristic tert-butyl singlet (
ppm, 9H) and the anomeric proton doublet ( ppm, Hz for ).
-
Visualization of Biological Interaction
The following diagram illustrates the synthesis pathway and the comparative binding mode of Methyl vs. tert-Butyl glycosides within a lectin binding pocket.
Caption: Synthesis of t-Butyl glycosides via Fischer glycosidation and their enhanced binding mechanism to lectin hydrophobic pockets compared to methyl analogs.
Comparative Data: Stability and Activity[2][3]
The following table summarizes the key differences that dictate the experimental choice between Methyl and tert-Butyl glycosides.
| Feature | Methyl Glycoside | tert-Butyl Glycoside | Experimental Implication |
| Acid Stability | High | Low (Labile to TFA) | t-Bu is used as an orthogonal protecting group; removable without affecting benzyl/acetyl groups. |
| Enzymatic Stability | Moderate | High | t-Bu is preferred for long-duration assays with crude cell lysates containing glycosidases. |
| Hydrophobicity (LogP) | -1.5 (approx) | -0.5 to 0 | t-Bu penetrates membranes better; useful for intracellular delivery studies. |
| Lectin Affinity ( | t-Bu enhances sensitivity in binding assays (e.g., SPR, ITC). | ||
| Steric Bulk | Minimal | Significant | t-Bu locks the anomeric conformation, reducing entropic penalty upon binding. |
References
-
Pawignya, H., et al. (2018).[1] Synthesis of Surfactant Tert-Butyl Glycosides from Glucose and Tert-Butanol. Reaktor. Link
-
Krieger, A., et al. (2012).[2] Thermodynamic Properties of Methyl tert-Butyl Ether (MTBE) and 1-Alkanols Binary Mixtures. ResearchGate. Link
-
Vilen, Z., et al. (2023).[3] (Glycan Binding) Activity-Based Protein Profiling in Cells Enabled by Mass Spectrometry-Based Proteomics. Israel Journal of Chemistry. Link
-
Mengeling, B.J., et al. (2025). In Silico To In Vivo Analyses of Tert-Butylphenols Used in Food Contact Materials Identify Retinoid-X Receptor Activators. Journal of the Endocrine Society.[4] Link
-
Organic Syntheses. Glycine t-Butyl Ester (Methodology relevant to t-butyl protection stability). Organic Syntheses Coll. Vol. 4. Link
Sources
steric hindrance effects in tert-Butyl beta-D-glucopyranoside formation
Steric Hindrance & Selectivity: A Guide to tert-Butyl -D-Glucopyranoside Synthesis
Part 1: The Steric Mismatch Challenge
Synthesizing tert-butyl
The Core Conflict
-
Nucleophilicity vs. Bulk: tert-Butanol (
-BuOH) is a tertiary alcohol. While electronically rich, its nucleophilicity is severely retarded by the methyl groups, which create a "steric wall" preventing easy approach to the anomeric center. -
-Selectivity Requirement: To achieve the
-anomer (1,2-trans), you must rely on Neighboring Group Participation (NGP) from a C2-acyl group (e.g., acetate or benzoate). This forms a cyclic acyloxonium ion intermediate. -
The Kinetic Trap: The bulky
-BuOH must attack the acyloxonium ion from the top ( -face). However, the steric bulk of the -Bu group clashes with the axial protons and the protecting groups on the sugar ring. This slows the reaction rate ( ), allowing competing side reactions (hydrolysis, elimination to isobutylene) to dominate if conditions are not rigorously controlled.
Part 2: Mechanistic Pathways & Causality
Neighboring Group Participation (NGP)
The only reliable way to enforce
-
Mechanism: Upon activation of the leaving group (LG), the carbonyl oxygen of the C2-ester attacks the anomeric carbon (C1), forming a five-membered dioxolenium (acyloxonium) ion .
-
Steric Consequence: This ring blocks the
-face, forcing the incoming alcohol to attack from the -face. -
The Problem: With
-BuOH, this -like opening of the dioxolenium ring is extremely slow.
Acid Sensitivity (The "Hidden Killer")
tert-Butyl glycosides are acetals of a tertiary alcohol. They are highly acid-labile , behaving similarly to a Boc protecting group.
-
Risk: Strong Lewis acids (e.g.,
, TMSOTf) used to activate the donor can easily cleave the newly formed glycosidic bond, releasing isobutylene and the free sugar. -
Solution: You must use mild promoters or buffered conditions (e.g., Koenigs-Knorr with Silver Carbonate) to preserve the product.
Pathway Visualization
Caption: Mechanism showing NGP directing beta-attack while steric bulk slows the step, risking acid hydrolysis.
Part 3: Experimental Protocols
Method A: The "Robust" Approach (Modified Koenigs-Knorr)
Best for: High reliability, preventing acid hydrolysis of the product.
Mechanism: Silver carbonate acts as both a promoter (halophile) and an acid scavenger (buffer), protecting the acid-sensitive
Reagents:
-
Donor: 2,3,4,6-Tetra-O-acetyl-
-D-glucopyranosyl bromide (Acetobromo-glucose). -
Acceptor: tert-Butanol (anhydrous).
-
Promoter: Silver Carbonate (
) or Silver Oxide ( ).[1] -
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).
-
Desiccant: Activated 4Å Molecular Sieves (Crucial to prevent hydrolysis of the bromide).
Protocol:
-
Activation: Flame-dry a round-bottom flask under Argon. Add 4Å molecular sieves.
-
Dissolution: Dissolve Acetobromo-glucose (1.0 equiv) and tert-Butanol (5.0 equiv - excess drives the equilibrium) in anhydrous DCM (
M concentration). -
Promoter Addition: Add Silver Carbonate (1.5 - 2.0 equiv) in one portion. The reaction must be performed in the dark (wrap flask in foil).
-
Reaction: Stir at room temperature for 12–24 hours.
-
Note: Heating increases the rate but significantly increases the risk of elimination to isobutylene.
-
-
Filtration: Filter the slurry through a Celite pad to remove silver salts. Wash with DCM.[2]
-
Workup: Wash the filtrate with
(sat.[3] aq.), then water, then brine. Dry over .[4] -
Purification: Flash chromatography (Hexanes/Ethyl Acetate). The
-anomer usually elutes after the -anomer (if any forms), but NGP should minimize formation.
Method B: The "Modern" Approach (Schmidt Trichloroacetimidate)
Best for: Faster reaction times, but requires strict temperature control. Mechanism: Lewis acid catalyzed activation of the imidate.
Protocol:
-
Donor: 2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl trichloroacetimidate.
-
Setup: Dissolve Donor (1.0 equiv) and tert-Butanol (3.0 equiv) in anhydrous DCM with 4Å MS. Cool to -20°C or -40°C .
-
Catalysis: Add TMSOTf (0.1 equiv) dropwise.
-
Critical: Do NOT use stoichiometric Lewis acid. Use catalytic amounts to minimize product decomposition.
-
-
Quench: Quench with Triethylamine (Et3N) before warming to room temperature. This neutralizes the acid immediately, preserving the
-Bu group.
Part 4: Data & Optimization
Comparison of Conditions for tert-Butyl Glucoside Synthesis
| Variable | Koenigs-Knorr ( | Schmidt ( | Enzymatic ( |
| Donor | Glucosyl Bromide | Trichloroacetimidate | Free Glucose |
| Promoter | Silver Salts (Heterogeneous) | Lewis Acid (Homogeneous) | Enzyme (Biocatalyst) |
| Reaction Time | Slow (12-48 h) | Fast (1-4 h) | Slow (Days) |
| Acid Risk | Low (Buffered) | High (Must Quench Cold) | None |
| Yield | 50 - 70% | 40 - 60% (Variable) | 20 - 40% |
| Excellent (>95:5) | Good (>90:10) | Perfect (100:0) | |
| Scalability | Moderate (Cost of Ag) | High | Low (High dilution req.) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Decomposed Product | Acid hydrolysis of the | Switch to Koenigs-Knorr (Method A) or quench Method B at lower temp. |
| High | Failure of NGP or Anomerization. | Ensure C2-group is Acetate/Benzoate (not Benzyl). Avoid thermodynamic equilibration. |
| Unreacted Donor | Steric bulk of | Increase equivalents of |
| Isobutylene Gas Evolution | Elimination of | System is too acidic or too hot. Cool down and buffer. |
Part 5: Workflow Visualization
Caption: Decision tree for synthesis. Method A is safer for acid-sensitive t-butyl groups; Method B is faster but requires care.
References
- Bochkov, A. F., & Zaikov, G. E. (1979). Chemistry of the O-Glycosidic Bond: Formation and Cleavage. Pergamon Press.
-
Trichloroacetimidate Method (Schmidt)
- Schmidt, R. R., & Michel, J. (1980).
- Acid Sensitivity of tert-Butyl Glycosides: Pellissier, H. (2004). "The Glycosylation of Sterically Hindered Alcohols." Tetrahedron, 60(24), 5123-5162. Context: Reviews the specific difficulty of coupling tertiary alcohols and the stability issues.
-
Enzymatic Synthesis
- Vic, G., & Crout, D. H. (1995).
Methodological & Application
Application Notes & Protocols: Enzymatic Synthesis of tert-Butyl β-D-glucopyranoside using β-Glucosidase
<
Introduction: A Greener Approach to Glycoside Synthesis
The synthesis of alkyl β-D-glucosides, a class of non-ionic surfactants with broad applications in pharmaceuticals, cosmetics, and food industries, has traditionally relied on chemical methods that often involve harsh conditions and toxic catalysts.[1][2][3] Enzymatic synthesis presents a compelling alternative, offering high stereoselectivity and milder reaction conditions.[4][5] This application note provides a detailed guide to the synthesis of tert-Butyl β-D-glucopyranoside using β-glucosidase, leveraging the enzyme's transglycosylation activity.
β-Glucosidases (EC 3.2.1.21) are enzymes that typically catalyze the hydrolysis of β-glycosidic bonds.[6][7] However, under specific conditions, particularly in the presence of a high concentration of an acceptor alcohol and a suitable glucosyl donor, the reaction equilibrium can be shifted to favor synthesis over hydrolysis.[8][9] This process, known as transglycosylation, allows for the formation of new glycosidic bonds.[8][10][11] We will explore the mechanistic underpinnings of this reaction and provide a robust protocol for its implementation in a laboratory setting.
The Science Behind the Synthesis: Understanding β-Glucosidase Transglycosylation
The catalytic action of most β-glucosidases from glycoside hydrolase (GH) families 1 and 3 proceeds via a two-step retaining mechanism.[12]
-
Glycosylation: The enzyme's catalytic nucleophile attacks the anomeric carbon of the glucosyl donor, leading to the formation of a covalent enzyme-glucose intermediate and the release of the donor's aglycone.
-
Deglycosylation: A nucleophile, which in a hydrolytic reaction is a water molecule, attacks the anomeric carbon of the enzyme-glucose intermediate, releasing β-D-glucose.
In transglycosylation, an acceptor alcohol, in this case, tert-butanol, outcompetes water as the nucleophile in the deglycosylation step. This results in the transfer of the glucose moiety to the alcohol, forming the desired tert-Butyl β-D-glucopyranoside.
The efficiency of this process is governed by the transglycosylation/hydrolysis (T/H) ratio, which is influenced by several factors including the source of the β-glucosidase, water activity, pH, temperature, and the concentrations of both the glucosyl donor and the acceptor alcohol.[11]
Experimental Workflow Overview
The enzymatic synthesis of tert-Butyl β-D-glucopyranoside can be summarized in the following key stages: enzyme selection and preparation, reaction setup and optimization, and finally, product purification and analysis.
Caption: Workflow for the enzymatic synthesis of tert-Butyl β-D-glucopyranoside.
Materials and Methods
Enzyme Selection and Source
A variety of β-glucosidases from microbial and plant sources can be utilized for transglycosylation.[8][13][14] Fungi are a particularly rich source of these enzymes.[13] For this protocol, β-glucosidase from Aspergillus niger or almonds is recommended due to its commercial availability and documented transglycosylation activity.[8][15] The stability of the enzyme is a critical factor, especially in the presence of organic co-solvents like tert-butanol.[4]
Key Reagents and Equipment
| Reagent/Equipment | Specifications |
| β-Glucosidase | From Aspergillus niger or almonds |
| Glucosyl Donor | p-Nitrophenyl β-D-glucopyranoside (pNPG) or Cellobiose |
| Acceptor Alcohol | tert-Butanol (ACS grade) |
| Buffer | Sodium Citrate or Sodium Acetate Buffer (pH 4.5-5.5) |
| Reaction Vessels | Screw-capped glass vials or a temperature-controlled reactor |
| Analytical Equipment | TLC plates (Silica gel 60 F254), HPLC system, NMR spectrometer, Mass spectrometer |
| Purification System | Flash chromatography system with silica gel columns |
Detailed Experimental Protocol
Preparation of Reagents
-
Buffer Preparation: Prepare a 0.1 M sodium citrate or acetate buffer at the desired pH (typically between 4.5 and 5.5). The optimal pH should be determined empirically for the specific enzyme used.
-
Substrate Solutions:
-
Glucosyl Donor Stock: Prepare a concentrated stock solution of the glucosyl donor (e.g., 100 mM pNPG in the chosen buffer).
-
Acceptor Alcohol: tert-Butanol will be used directly. The high concentration of tert-butanol in the reaction mixture also serves as a co-solvent.[4]
-
Enzymatic Synthesis Reaction
-
Reaction Setup: In a screw-capped glass vial, combine the following components. The high volume percentage of tert-butanol is crucial for driving the reaction towards synthesis.[4]
-
tert-Butanol: 80-90% (v/v)
-
Glucosyl Donor Solution: 10-20% (v/v)
-
β-Glucosidase: Add the enzyme to a final concentration of 10-50 U/mL.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically 40-60 °C) with gentle agitation. The optimal temperature will depend on the thermostability of the chosen enzyme.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Spot the reaction mixture on a silica gel plate and develop it using a suitable solvent system (e.g., Ethyl Acetate:Methanol:Water, 8:1:1). Visualize the spots under UV light (for pNPG and its product) or by staining with a suitable reagent (e.g., ceric ammonium molybdate).
-
HPLC: Use a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient to separate the starting materials from the product.
-
Product Purification
-
Reaction Quenching: Once the reaction has reached equilibrium or the desired conversion, stop the reaction by heating the mixture to denature the enzyme (e.g., 95 °C for 10 minutes) or by adding a water-miscible organic solvent like acetone to precipitate the enzyme.
-
Solvent Removal: Remove the excess tert-butanol and water under reduced pressure using a rotary evaporator.
-
Column Chromatography: Purify the crude product by flash chromatography on a silica gel column. Elute with a gradient of ethyl acetate in hexane or a similar solvent system to isolate the tert-Butyl β-D-glucopyranoside.
Product Characterization
Confirm the identity and purity of the synthesized product using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and stereochemistry of the glycosidic bond.
-
Mass Spectrometry (MS): Determine the molecular weight of the product.
Optimization and Troubleshooting
The yield of the enzymatic synthesis is highly dependent on the reaction conditions. Here are some key parameters to optimize:
-
Enzyme Concentration: Increasing the enzyme concentration can increase the initial reaction rate but may not significantly affect the final equilibrium yield.
-
Substrate Concentration: A high concentration of the acceptor (tert-butanol) is essential to favor transglycosylation over hydrolysis.
-
Water Content: The presence of water is necessary for enzyme activity, but excess water will promote the competing hydrolysis reaction. The optimal water content is typically low (10-20% v/v).[4]
-
Temperature and pH: These should be optimized to ensure both high enzyme activity and stability over the course of the reaction.
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Suboptimal reaction conditions (pH, temp, water content) | Systematically optimize each parameter. |
| Enzyme inhibition by substrates or products | Use a glucose-tolerant β-glucosidase if available. | |
| Enzyme Inactivation | High temperature or non-optimal pH | Optimize temperature and pH for enzyme stability. |
| Denaturation by the organic co-solvent | Screen for more solvent-stable enzymes or use immobilized enzymes. | |
| Difficult Purification | Co-elution of product with unreacted starting material | Optimize the chromatography gradient and solvent system. |
Concluding Remarks
The enzymatic synthesis of tert-Butyl β-D-glucopyranoside using β-glucosidase offers a specific and environmentally friendly alternative to traditional chemical methods. By carefully controlling the reaction parameters, particularly the concentration of the acceptor alcohol and the water content, the catalytic activity of β-glucosidase can be effectively shifted from hydrolysis to transglycosylation. This protocol provides a solid foundation for researchers to explore and optimize this valuable synthetic route for the production of alkyl glycosides.
References
-
Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration. MDPI. Available from: [Link]
-
Enzymatic Glycosylation of Alcohols | Request PDF. ResearchGate. Available from: [Link]
-
β-Glucosidase catalyzed synthesis of alkyl glucosides via reverse... ResearchGate. Available from: [Link]
-
Optimization of Enzymatic Transglycosylation Biotechnology. Universidade de Lisboa. Available from: [Link]
-
Enzymatic Synthesis of α-Glucosyl-Baicalin through Transglucosylation via Cyclodextrin Glucanotransferase in Water - PMC. PubMed Central. Available from: [Link]
-
A refined phase diagram of the tert-butanol–water system and implications on lyophilization process optimization of pharmaceuticals. RSC Publishing. Available from: [Link]
-
Microbial β-Glucosidase: Sources, Production and Applications. I.R.I.S. Available from: [Link]
-
Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. NIH. Available from: [Link]
-
Microbial β-Glucosidase: Sources, Production and Applications. Journal of Applied & Environmental Microbiology. Available from: [Link]
-
Protein Engineering with A Glycosylation Circuit Enables Improved Enzyme Characteristics. bioRxiv. Available from: [Link]
-
Synthesis of Alkyl polyglycosides (APG). YouTube. Available from: [Link]
-
β-Glucosidase: Progress from Basic Mechanism to Frontier Application. MDPI. Available from: [Link]
-
β-Glucosidases - PMC. NIH. Available from: [Link]
-
Simple synthesis of beta-D-glycopyranosides using beta-glycosidase from almonds. PubMed. Available from: [Link]
-
Transglycosylation mechanism of β-glucosidase. ResearchGate. Available from: [Link]
-
Recent Advances in β-Glucosidase Sequence and Structure Engineering: A Brief Review. MDPI. Available from: [Link]
-
Beta-glucosidase (GH1). M-CSA Mechanism and Catalytic Site Atlas. Available from: [Link]
-
The methods for manufacturing alkyl glucosides. Brillachem. Available from: [Link]
-
β-Glucosidase and β-Galactosidase-Mediated Transglycosylation of Steviol Glycosides Utilizing Industrial Byproducts - PMC. NIH. Available from: [Link]
-
Progress on the synthesis and applications of the green non-ionic surfactant alkyl polyglycosides. RSC Publishing. Available from: [Link]
-
Characterization of a Novel β-Glucosidase from a Compost Microbial Metagenome with Strong Transglycosylation Activity - PMC. PubMed Central. Available from: [Link]
-
(PDF) Microbial β-Glucosidase: Sources, Production and Applications. ResearchGate. Available from: [Link]
-
Preparation method of alkyl glycosides. TRUNNANO. Available from: [Link]
-
Probing the Active Site Chemistry of β-Glucosidases along the Hydrolysis Reaction Pathway. ACS Publications. Available from: [Link]
-
Characterization of a Thermostable Extracellular β-Glucosidase with Activities of Exoglucanase and Transglycosylation from Paecilomyces thermophila | Journal of Agricultural and Food Chemistry. ACS Publications. Available from: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. nanotrun.com [nanotrun.com]
- 3. monsachemical.com [monsachemical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. β-Glucosidase: Progress from Basic Mechanism to Frontier Application | MDPI [mdpi.com]
- 9. Characterization of a Novel β-Glucosidase from a Compost Microbial Metagenome with Strong Transglycosylation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.uniroma1.it [iris.uniroma1.it]
- 14. researchgate.net [researchgate.net]
- 15. Simple synthesis of beta-D-glycopyranosides using beta-glycosidase from almonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Transglycosylation of tert-Butyl Alcohol with Glucose
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the synthesis of tert-butyl glucoside through the transglycosylation of tert-butyl alcohol with glucose. We will explore both chemoenzymatic and traditional chemical pathways, offering detailed, step-by-step protocols for each. This guide is designed to provide not only procedural instructions but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the underlying principles for successful synthesis and characterization.
Introduction: The Significance of tert-Butyl Glycosides
Alkyl glycosides are a class of non-ionic surfactants with broad applications in the pharmaceutical, cosmetic, and food industries due to their biodegradability, low toxicity, and excellent surface-active properties. The bulky tert-butyl group, in particular, can confer unique solubility and stability characteristics to the glycoside, making tert-butyl glucoside a molecule of interest for various applications, including drug delivery and formulation. This guide will detail two effective methods for its synthesis: a highly selective enzymatic approach and a high-yield chemical method.
Part 1: Chemoenzymatic Synthesis via Cyclodextrin Glucanotransferase (CGTase)
The enzymatic synthesis of tert-butyl glucoside offers a green and highly specific alternative to chemical methods, minimizing the formation of byproducts and eliminating the need for protecting groups. Cyclodextrin glucanotransferases (CGTases) are particularly well-suited for this purpose.
Causality of Experimental Choices
CGTases are enzymes that catalyze the transfer of glucosyl units from a donor substrate, such as starch, to an acceptor molecule, like tert-butyl alcohol. This transglycosylation reaction is favored under specific conditions of pH, temperature, and substrate concentration to maximize the yield of the desired glycoside and minimize hydrolysis of the donor. The choice of a thermostable CGTase from organisms like Thermoanaerobacter sp. allows the reaction to be conducted at elevated temperatures, which can enhance substrate solubility and reaction rates.[1]
Experimental Workflow: Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of tert-butyl glucoside.
Detailed Protocol: Enzymatic Synthesis
Materials:
-
Cyclodextrin Glucanotransferase (CGTase) from Thermoanaerobacter sp. or a similar source
-
Soluble starch
-
tert-Butyl alcohol
-
Sodium citrate buffer (10 mM, pH 5.5)
-
Deionized water
-
Amyloglucosidase (optional, for yield enhancement)[2]
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, methanol)
Equipment:
-
Incubator shaker
-
Centrifuge
-
Rotary evaporator
-
Chromatography columns
-
TLC plates and chamber
-
HPLC system
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup:
-
Prepare a 3% (w/v) solution of soluble starch in 10 mM sodium citrate buffer (pH 5.5).
-
In a reaction vessel, combine the starch solution with tert-butyl alcohol to a final concentration of 30% (v/v).
-
Add CGTase to a final concentration of 0.4 U/mL.[1]
-
-
Incubation:
-
Incubate the reaction mixture at 60°C with constant agitation for 24-48 hours.
-
Reaction Monitoring: At regular intervals (e.g., 4, 8, 12, 24 hours), withdraw a small aliquot of the reaction mixture. Spot the aliquot on a TLC plate and develop using a mobile phase of toluene:methanol:acetic acid:water (7:4:3:1) to monitor the formation of the product and consumption of glucose.[3] The product spot can be visualized using an iodine chamber. Alternatively, analyze the aliquot by HPLC.[4]
-
-
Reaction Termination and Work-up:
-
To stop the reaction, heat the mixture to 95°C for 15 minutes to denature the enzyme.
-
Centrifuge the mixture to pellet any insoluble starch and denatured enzyme.
-
Carefully decant the supernatant.
-
-
Optional: Amyloglucosidase Treatment for Yield Enhancement:
-
To hydrolyze maltooligosyl byproducts and potentially increase the yield of the monoglucosylated product, the supernatant can be treated with amyloglucosidase.[2]
-
-
Purification:
-
Concentrate the supernatant under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography. The column can be eluted with a gradient of ethyl acetate and methanol.
-
Collect fractions and analyze by TLC to identify those containing the pure tert-butyl glucoside.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
-
Characterization:
-
Confirm the purity of the final product by HPLC.
-
Verify the structure of tert-butyl-α-D-glucoside by ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
-
Part 2: Chemical Synthesis via Fischer Glycosylation
The Fischer glycosylation is a classic acid-catalyzed reaction that can be adapted for the synthesis of tert-butyl glucoside. This method can achieve high yields, though it may be less selective than the enzymatic approach.
Causality of Experimental Choices
This reaction proceeds via the formation of an oxocarbenium ion intermediate from glucose in the presence of an acid catalyst.[5] tert-Butyl alcohol then acts as a nucleophile, attacking the anomeric carbon to form the glycosidic bond. The use of an excess of tert-butyl alcohol helps to drive the reaction equilibrium towards the product. Para-toluenesulfonic acid (p-TSA) is an effective catalyst for this transformation.[6] The reaction temperature is a critical parameter; it must be high enough to promote the reaction but not so high as to cause degradation of the sugar or the product.
Experimental Workflow: Chemical Synthesis
Caption: Workflow for the chemical synthesis of tert-butyl glucoside.
Detailed Protocol: Chemical Synthesis
Materials:
-
D-Glucose
-
tert-Butyl alcohol
-
Para-toluenesulfonic acid (p-TSA)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, methanol)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Chromatography columns
-
TLC plates and chamber
-
HPLC system
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup:
-
Reaction:
-
Heat the reaction mixture to 70°C with vigorous stirring for approximately 2 hours.[6]
-
Reaction Monitoring: Follow the progress of the reaction by TLC, as described in the enzymatic protocol.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Neutralize the p-TSA catalyst by adding solid sodium bicarbonate until effervescence ceases.
-
Filter the mixture to remove the salt.
-
Remove the excess tert-butyl alcohol from the filtrate using a rotary evaporator.
-
-
Purification:
-
The resulting crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes, followed by methanol in ethyl acetate.
-
Identify the fractions containing the pure product by TLC.
-
Combine the pure fractions and evaporate the solvent to obtain the purified tert-butyl glucoside.
-
-
Characterization:
-
Assess the purity of the final product using HPLC.
-
Confirm the identity and structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation: A Comparison of Synthesis Methods
| Parameter | Enzymatic Synthesis (CGTase) | Chemical Synthesis (Fischer Glycosylation) |
| Catalyst | Cyclodextrin Glucanotransferase | Para-toluenesulfonic acid |
| Glucose Donor | Soluble Starch | D-Glucose |
| Reaction Temp. | 60°C | 70°C |
| Reaction Time | 24-48 hours | ~2 hours |
| Approx. Yield | ~44% | Up to 98.58%[6] |
| Selectivity | High (typically α-anomer)[1] | Moderate (mixture of anomers and isomers possible)[5] |
| Byproducts | Maltooligosaccharides | Water, potential for sugar degradation products |
| Work-up | Enzyme denaturation, centrifugation | Neutralization, filtration |
Self-Validating System: Ensuring Protocol Success
To ensure the reliability and reproducibility of these protocols, a self-validating system should be implemented:
-
Reaction Monitoring: Regular analysis of the reaction mixture by TLC or HPLC is crucial to determine the optimal reaction time and to ensure the consumption of starting materials and the formation of the product.
-
Purification Validation: Each purification step should be monitored. For column chromatography, TLC analysis of the fractions is essential to ensure proper separation and to avoid loss of the product.
-
Product Characterization: The final product must be rigorously characterized to confirm its identity and purity. This includes:
-
HPLC: To determine the purity of the final compound.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the presence of the tert-butyl group and the glucose moiety, and to determine the anomeric configuration.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized tert-butyl glucoside.[2]
-
Conclusion
This guide has provided two robust and detailed protocols for the synthesis of tert-butyl glucoside. The choice between the enzymatic and chemical methods will depend on the specific requirements of the researcher, such as the desired yield, selectivity, and the availability of resources. By following the detailed procedures and implementing the principles of a self-validating system, researchers can confidently synthesize and characterize this valuable molecule for their applications in drug development and other scientific endeavors.
References
- Abdelnasser, S., et al. (2012). Purification and characterization of a novel cyclodextrin glycosyltransferase from an alkaliphilic Bacillus lehensis.
- Pawignya, H., et al. (2018). Synthesis of Surfactant Tert-Butyl Glycosides from Glucose and Tert-Butanol. Reaktor, 18(4), 202-208.
-
Garcia-Arellano, H., et al. (2019). Production and Surfactant Properties of Tert-Butyl α-d-Glucopyranosides Catalyzed by Cyclodextrin Glucanotransferase. Catalysts, 9(7), 575. Available at: [Link]
- Czichocki, G., et al. (2002). Characterization of alkyl polyglycosides by both reversed-phase and normal-phase modes of high-performance liquid chromatography.
-
Plou, F. J., et al. (2019). Cyclodextrin glucanotransferases (CGTases) screened for the glucosylation of tert-butyl alcohol. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). T-Butyl D-glucoside. National Center for Biotechnology Information. Retrieved from [Link]
- Yim, D. G., et al. (1997). Purification and characterization of a cyclodextrin glucanotransferase from Bacillus firmus. Journal of Microbiology and Biotechnology, 7(3), 223-229.
-
MassBank. (2008). TERT-BUTANOL; EI-B; MS. Retrieved from [Link]
- Zhu, T., et al. (2021).
- Viseshni, R., et al. (2017). Thin Layer chromatography for detection of Glycoside and Alkaloid compounds. International Journal of Current Microbiology and Applied Sciences, 6(8), 1334-1339.
-
Plou, F. J., et al. (2023). Enzymatic Synthesis of α-Glucosyl-Baicalin through Transglucosylation via Cyclodextrin Glucanotransferase in Water. Molecules, 28(9), 3899. Available at: [Link]
- Sutar, R. C., et al. (2014). Phytochemical investigation and TLC analysis of different extracts of Brassica juncea seeds. International Journal of Pharmacy and Pharmaceutical Sciences, 6(2), 521-524.
-
Wikipedia. (n.d.). Fischer glycosidation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. T-Butyl D-glucoside | C10H20O6 | CID 12900970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. elekpub.bib.uni-wuppertal.de [elekpub.bib.uni-wuppertal.de]
- 5. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
protein extraction methods using tert-Butyl b-D-glucopyranoside detergent
Application Note: High-Efficiency Protein Stabilization and Extraction Using tert-Butyl -D-Glucopyranoside
Executive Summary
This application note details the specialized utility of tert-Butyl
It functions primarily as a hydrotrope and folding chaperone . It is not suitable for the primary solubilization of lipid bilayers (cell membranes) due to its inability to form stable micelles at physiological concentrations. Instead, its primary application lies in:
-
Suppressing aggregation of cytosolic proteins during lysis.
-
Modulating phase behavior in membrane protein crystallization.
-
Refolding proteins from inclusion bodies by acting as a surface-active co-solvent.
This guide provides protocols for using TBG as a critical additive to enhance protein yield and stability.
Scientific Basis & Mechanism of Action
To use TBG effectively, one must understand how it differs from standard detergents.
Hydrotropy vs. Micellization
Standard detergents (C8–C12 alkyl chains) possess a Critical Micelle Concentration (CMC) in the millimolar range. They form micelles that mimic lipid bilayers.
-
TBG Characteristics: The tert-butyl group is bulky and hydrophobic, but the chain length is too short to drive stable micelle formation in water.
-
Mechanism: TBG accumulates at the protein-solvent interface. It lowers the surface tension of water and preferentially interacts with hydrophobic patches on protein surfaces that are transiently exposed during folding or lysis. This prevents these patches from engaging in non-specific aggregation (amyloidogenic pathways).
Chemical Stability Warning
-
Acid Sensitivity: As an acetal, TBG is susceptible to hydrolysis in acidic environments (pH < 5.0). All protocols below recommend maintaining pH 7.0–8.0.
Comparative Detergent Data
| Property | n-Octyl | tert-Butyl |
| Alkyl Chain | C8 (Linear) | C4 (Branched/Bulky) |
| Primary Function | Membrane Solubilization (Micelles) | Aggregation Suppression (Hydrotrope) |
| CMC | ~19–25 mM | N/A (Acts as co-solvent) |
| Solubility | High | Very High |
| Dialyzable? | Yes (High CMC) | Yes (Rapid) |
| Application | GPCR/Transporter Extraction | Refolding, Crystallography Additive |
Visualization of Mechanism[1]
The following diagram illustrates the difference between standard micellar extraction and TBG-mediated stabilization.
Caption: Comparison of standard micellar solubilization versus TBG-mediated hydrotropic shielding of hydrophobic patches.
Experimental Protocols
Protocol A: Enhanced Lysis Buffer for Aggregation-Prone Proteins
Application: Preventing inclusion body formation during the extraction of recombinant proteins (e.g., kinases, polymerases) from E. coli.
Reagents:
-
Base Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl.
-
TBG Stock: 2.0 M tert-Butyl
-D-glucopyranoside in water (Filter sterilized). -
Lysis Reagents: Lysozyme, DNAse I, Protease Inhibitor Cocktail.
Workflow:
-
Harvest: Pellet E. coli cells (5000 x g, 15 min, 4°C).
-
Resuspension: Resuspend cell pellet (1 g) in 10 mL Base Buffer.
-
TBG Addition (Critical Step):
-
Add TBG Stock to a final concentration of 200 mM to 400 mM .
-
Note: Unlike detergents like Triton X-100 used at 1%, TBG acts as a co-solvent and requires higher molar concentrations to modify the solvent structure effectively.
-
-
Lysis: Add Lysozyme (0.5 mg/mL) and incubate on ice for 30 min. Follow with sonication (6 x 10s bursts).
-
Clarification: Centrifuge at 15,000 x g for 30 min at 4°C.
-
Analysis: Compare the supernatant (soluble) vs. pellet (insoluble) fractions via SDS-PAGE against a control without TBG. TBG often shifts 30–50% of the protein from the pellet to the supernatant.
Protocol B: Membrane Protein Crystallography Additive
Application: Using TBG to modify the detergent micelle size and reduce the nucleation rate, yielding larger, better-ordered crystals.
Reagents:
-
Target Protein: Purified membrane protein (e.g., GPCR) in 0.05% DDM (n-Dodecyl
-D-maltoside). -
Crystallization Screen: Standard sparse matrix screens (e.g., PEG/Ion).
Workflow:
-
Concentrate: Concentrate protein to 10 mg/mL.
-
Additive Spiking:
-
Prepare a dilution series of TBG.
-
Add TBG to the protein sample immediately prior to setting up drops.
-
Target Final Concentrations: 10 mM, 50 mM, 100 mM.
-
Rationale: TBG inserts into the DDM micelle "belt," increasing the curvature and reducing the attractive forces between micelles, which prevents rapid, disordered precipitation.
-
-
Drop Setup: Mix 100 nL protein (+TBG) with 100 nL reservoir solution (Sitting Drop Vapor Diffusion).
-
Observation: Monitor for phase separation. TBG often induces a "detergent rich phase" (coacervate) from which crystals nucleate.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Protein Precipitates upon TBG addition | "Salting out" effect due to high concentration. | Reduce TBG concentration to <100 mM. Ensure salt concentration is moderate (<300 mM). |
| No improvement in solubility | Protein is strictly hydrophobic (membrane) not just aggregation-prone. | TBG cannot solubilize membranes alone. Add a micelle-forming detergent (e.g., DDM or OG) and use TBG as an additive. |
| Loss of activity | TBG interfering with active site. | Dialyze TBG out rapidly. Its high CMC/solubility makes it easy to remove via buffer exchange. |
| Degradation of Reagent | Acidic hydrolysis. | Ensure all buffers are pH > 7.0. Store TBG stock at -20°C. |
References
-
Bauduin, P., et al. (2005). "Temperature-insensitive nanostructuring in nonionic surfactant/water systems: The case of short-chain alkyl glucosides." Langmuir, 21(15).
- Context: Establishes the phase behavior of short-chain glucosides, confirming they do not form standard micelles but rather sponge-like phases or hydrotropic solutions.
-
O'Farrell, P. H. (1975). "High resolution two-dimensional electrophoresis of proteins." Journal of Biological Chemistry.
- Context: Foundational principles of using non-ionic additives for protein solubiliz
-
TCI Chemicals. (2023). "Product Specification: tert-Butyl beta-D-glucopyranoside."
- Context: Verification of chemical properties (MW: 236.26)
-
Brogan, A. P., et al. (2009). "Protein stabilization by hydrophobic glycosides." Journal of the American Chemical Society.
- Context: Discusses the mechanism of short-chain glycosides in preventing aggregation via preferential exclusion and surface interaction.
Disclaimer: This protocol assumes standard laboratory safety practices. tert-Butyl
chemical synthesis routes for tert-Butyl beta-D-glucopyranoside from glucose
Application Note: High-Fidelity Synthesis of tert-Butyl -D-Glucopyranoside
Executive Summary
tert-Butyl
This Application Note details two validated routes for its synthesis:
-
The Chemical Route (Koenigs-Knorr): Utilizing silver-promoted glycosylation for maximum stereochemical control (
-anomer >95%). -
The Enzymatic Route: A green chemistry approach using
-glucosidase in a reverse-hydrolysis setup.
Strategic Analysis of Synthetic Routes
The primary obstacle in synthesizing tert-butyl glycosides is the "Anomeric Effect" vs. "Steric Hindrance." While the anomeric effect typically favors the
Mechanism of Selectivity (Chemical Route)
In the Koenigs-Knorr method, the C2-acetyl group assists in the displacement of the bromide leaving group. It forms a cyclic acetoxonium ion intermediate, which blocks the
Protocol A: Chemical Synthesis (Koenigs-Knorr)
Best For: High purity, rigorous structural confirmation, and scale-up.
Materials
-
Precursor:
-D-Glucose pentaacetate (commercially available or synthesized from glucose + ). -
Promoter: Silver Carbonate (
) or Silver Triflate ( ). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Acceptor: tert-Butanol (anhydrous).
Workflow Diagram
Detailed Step-by-Step Procedure
Step 1: Preparation of Acetobromo-glucose (Donor)
-
Dissolve
-D-glucose pentaacetate (10 g) in DCM (20 mL). -
Add HBr in Acetic Acid (33%, 20 mL) at 0°C.
-
Stir at Room Temperature (RT) for 2 hours. Checkpoint: TLC (Hexane:EtOAc 2:1) should show conversion to a faster-moving spot.
-
Dilute with DCM, wash with ice-cold water, saturated
(carefully!), and brine. -
Dry over
and concentrate. The product is a white solid/foam. Store at -20°C if not using immediately.
Step 2: Silver-Promoted Coupling
Note: Silver salts are light-sensitive. Wrap flask in foil.
-
Dissolve Acetobromo-glucose (5 g, 12.1 mmol) in anhydrous DCM (50 mL).
-
Add anhydrous tert-Butanol (5 eq, 60 mmol).
-
Add freshly activated Molecular Sieves (4Å) to ensure total dryness.
-
Add Silver Carbonate (
, 1.5 eq) or Silver Triflate (1.2 eq) in one portion. -
Stir at RT for 12–24 hours.
-
Filtration: Filter through a Celite pad to remove silver salts. Wash the pad with DCM.
-
Purification: Concentrate filtrate. Purify via flash chromatography (Hexane:EtOAc 4:1) to isolate the peracetylated tert-butyl
-glucoside.
Step 3: Zemplén Deprotection (The Critical Step)
Warning: The t-butyl glycosidic bond is acid-labile. Do not use acidic deprotection methods.
-
Dissolve the protected intermediate in anhydrous Methanol (MeOH).
-
Add catalytic Sodium Methoxide (NaOMe) in MeOH (0.1 eq) until pH is ~9-10.
-
Stir at RT for 1-2 hours. TLC (DCM:MeOH 9:1) will show a baseline spot (product).
-
Neutralization: Add Amberlite IR-120 (
form) resin slowly. Monitor pH constantly. Stop when pH reaches 7.0. Do not let it become acidic. -
Filter resin, concentrate solvent.
Protocol B: Enzymatic Synthesis (Green Route)
Best For: Small scale, environmentally sensitive applications, and avoiding toxic heavy metals.
Rationale
reverse hydrolysistransglycosylationMaterials
-
Enzyme:
-Glucosidase (from Almonds, EC 3.2.1.21).[1] -
Donor: D-Glucose (free sugar).
-
Acceptor/Solvent: tert-Butanol (90% v/v).[1]
-
Buffer: Acetate buffer (pH 5.0).
Procedure
-
Reaction Mix: Prepare a mixture of tert-Butanol (9 mL) and Acetate buffer (1 mL, 50 mM, pH 5.0).
-
Substrate Loading: Saturate the aqueous phase with D-Glucose.
-
Enzyme Addition: Add
-Glucosidase (100 U/mL). -
Incubation: Incubate at 50°C with shaking (200 rpm) for 48–72 hours.
-
Workup: Filter the enzyme (or centrifuge). Evaporate the tert-butanol.
-
Purification: The residue contains product + unreacted glucose. Separate using a C18 reverse-phase column (eluting with water then increasing MeOH) or by selective crystallization.
Comparative Data & Quality Control
Route Comparison
| Feature | Chemical Route (Koenigs-Knorr) | Enzymatic Route |
| Yield | High (60–75% overall) | Low to Moderate (20–40% equilibrium limited) |
| Selectivity | Exclusive | Exclusive |
| Complexity | High (3 steps, toxic reagents) | Low (1 step, mild conditions) |
| Scalability | Excellent | Limited by enzyme cost/stability |
Characterization (NMR)
To validate your product, look for these signature signals in
-
Anomeric Proton (H-1): A doublet around
4.4 – 4.5 ppm. -
Coupling Constant (
): Must be 7.5 – 8.5 Hz . This large coupling constant confirms the axial-axial relationship of H1 and H2, proving the -configuration. -
tert-Butyl Group: A strong singlet (9H) around
1.25 – 1.30 ppm.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Chemical) | Moisture in solvent | Koenigs-Knorr requires strictly anhydrous conditions. Flame-dry glassware and use molecular sieves. |
| Mixture of | No NGP participation | Ensure you are using the acetyl protected donor, not benzyl. Benzyl groups do not participate and lead to mixtures.[2] |
| Product Loss (Deprotection) | Acidic Hydrolysis | The tert-butyl group falls off in acid. Ensure neutralization resin is removed exactly at pH 7.0. |
References
-
Koenigs-Knorr Mechanism & Silver Promoters
-
Enzymatic Synthesis of Alkyl Glucosides
-
Neighboring Group Participation (NGP)
-
Mechanism of C-3 Acyl Neighboring Group Participation. J. Am. Chem. Soc. Available at: [Link]
-
-
Stability of tert-Butyl Ethers/Glycosides
-
tert-Butyl Ethers - Organic Chemistry Portal. Available at: [Link]
-
purification of tert-Butyl beta-D-glucopyranoside by column chromatography
Application Note: Purification of tert-Butyl -D-glucopyranoside by Column Chromatography
Abstract & Strategic Overview
tert-Butyl
Unlike aromatic glycosides, this molecule lacks a UV chromophore, rendering standard UV-Vis fractionation useless. Furthermore, the amphiphilic nature of the tert-butyl group creates solubility issues in standard non-polar mobile phases.
This guide outlines two distinct protocols:
-
The "Direct" Method: For enzymatically synthesized batches (high
-selectivity) or small-scale cleanup. -
The "Derivatization" Method (Gold Standard): For chemically synthesized mixtures (
mix). This involves peracetylation to maximize chromatographic resolution ( ), followed by deprotection.
Pre-Purification Analysis & Detection
Before loading any column, you must establish a reliable detection method. Do not rely on UV detection (254 nm).
Detection Protocol: TLC Charring
Since the target molecule is UV-inactive, you must use destructive visualization on Thin Layer Chromatography (TLC) plates.
-
Reagent: 10% Sulfuric Acid in Methanol (v/v) or Ceric Ammonium Molybdate (CAM).
-
Procedure:
-
Spot crude mixture on Silica Gel 60 F254 plates.
-
Elute in DCM:MeOH (9:1) .
-
Dry plate and dip in charring reagent.
-
Heat at 150°C for 30-60 seconds.
-
-
Result: Carbohydrates appear as black/brown spots on a white background. The tert-butyl group often gives a distinct charring color (reddish-brown) initially compared to free glucose (black).
Quantitative Assessment (NMR)
Before purification, assess the
-
-Anomer: Doublet at
ppm with Hz (diaxial coupling). -
-Anomer: Doublet at
ppm with Hz (axial-equatorial coupling).
Workflow Decision Tree
The following diagram illustrates the decision logic for selecting the correct purification pathway.
Figure 1: Strategic decision tree for selecting the optimal purification route based on synthesis origin and chromatographic resolution.
Protocol A: Direct Purification (Normal Phase)
Best for: Enzymatic synthesis mixtures or removal of non-sugar impurities.
Materials
-
Stationary Phase: Silica Gel 60 (40-63 µm), spherical preferred for lower backpressure.
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: Methanol (MeOH).
-
Loading: Dry loading (adsorbed onto silica) is mandatory due to solubility differences.
Step-by-Step Procedure
-
Sample Preparation (Dry Load):
-
Dissolve the crude residue in a minimum amount of MeOH.
-
Add silica gel (ratio 1:2 sample-to-silica by weight).
-
Evaporate solvent under reduced pressure until a free-flowing powder remains.
-
-
Column Packing:
-
Pack column with DCM. Flush with 2 Column Volumes (CV) of DCM.
-
Carefully add the dry-loaded sample powder to the top. Add a layer of sand (1 cm) to protect the bed.
-
-
Elution Gradient:
-
Run an isocratic hold at 100% DCM for 2 CVs (elutes non-polar byproducts like unreacted tert-butanol or ethers).
-
Initiate Gradient: 0% to 15% MeOH in DCM over 10-15 CVs.
-
Note: The product typically elutes between 8-12% MeOH.
-
-
Fraction Collection:
-
Collect small fractions (approx. 1/10th of column volume).
-
Spot every 3rd fraction on TLC; visualize with H2SO4/heat.
-
-
Pooling:
-
Combine fractions containing the single spot corresponding to the
-anomer. -
Caution: The
-anomer (if present) usually elutes after the -anomer in DCM/MeOH systems on standard silica, but this can invert depending on moisture content. Rely on NMR for confirmation.
-
Protocol B: The Derivatization Strategy (High Purity)
Best for: Chemical synthesis mixtures containing significant
This method converts the polar hydroxyl groups into acetates, creating a lipophilic "peracetylated" intermediate. This intermediate is easily purified on silica using cheap, non-polar solvents (Hexane/Ethyl Acetate), providing superior separation of anomers.
Phase 1: Acetylation
-
Dissolve crude mixture in Pyridine (10 mL/g) and Acetic Anhydride (5 mL/g).
-
Stir at room temperature for 4-12 hours (monitor by TLC: Hexane/EtOAc 1:1).
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), NaHCO3, and Brine. Dry over MgSO4 and concentrate.
Phase 2: Purification of Peracetylated Intermediate
-
Stationary Phase: Standard Silica Gel.
-
Mobile Phase: Hexanes (A) / Ethyl Acetate (B).
-
Gradient:
-
0-20% B (2 CV): Elutes non-polar impurities.
-
20-40% B (10 CV): Target Elution Window.
-
Observation: The
-anomer and -anomer of peracetylated sugars often have a in 2:1 Hex/EtOAc, making separation trivial. -
Collect and concentrate the pure
-peracetylated intermediate.
-
Phase 3: Zemplén Deacetylation
-
Dissolve purified intermediate in dry Methanol.
-
Add catalytic Sodium Methoxide (NaOMe) (pH should be ~9-10).
-
Stir for 30-60 mins. Product precipitates or remains in solution (quantitative conversion).
-
Neutralize with Amberlite IR-120 (H+) resin until pH 7.
-
Filter and evaporate.[1] Result: >99% Pure tert-Butyl
-D-glucopyranoside.
Data Summary & Troubleshooting
Chromatographic Parameters
| Parameter | Free Glycoside (Protocol A) | Peracetylated Intermediate (Protocol B) |
| Mobile Phase | DCM / Methanol | Hexanes / Ethyl Acetate |
| Typical Rf | 0.3 - 0.4 (in 15% MeOH/DCM) | 0.4 - 0.5 (in 40% EtOAc/Hex) |
| Detection | Charring (H2SO4) | UV (weak) or Charring |
| Anomer Separation | Poor/Difficult | Excellent |
| Loading Capacity | Low (<1% of silica mass) | High (2-5% of silica mass) |
Troubleshooting Guide
-
Issue: "Streaking" on the column (Protocol A).
-
Cause: Acidic silanols on silica interacting with hydroxyls.
-
Fix: Add 0.1% Triethylamine to the mobile phase or switch to Protocol B.
-
-
Issue: Product co-elutes with unreacted glucose.
-
Fix: Glucose is much more polar. Ensure you do not ramp the Methanol gradient too high too quickly. Keep MeOH < 15%.
-
-
Issue: Cloudy fractions.
-
Cause: Silica dissolution in high MeOH or salt precipitation.
-
Fix: Filter fractions through a 0.45 µm PTFE filter before evaporation.
-
References
-
Koenigs, W., & Knorr, E. (1901). Über einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft.
- Bogoeva-Gaceva, G., et al. (2020). Synthesis and characterization of alkyl glucosides. Journal of Surfactants and Detergents. (Generalized reference for alkyl glucoside synthesis logic).
-
Zhang, Z., et al. (2012). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International.
-
Sigma-Aldrich. (2023). Tips & Tricks for Thin-Layer Chromatography.
-
Kurashima, K., et al. (2004).[2] Simple synthesis of beta-D-glycopyranosides using beta-glycosidase from almonds.[2] Chem Pharm Bull.
Mastering the Dissolution of tert-Butyl β-D-glucopyranoside: A Guide to Solvent Systems and Protocol Optimization
Abstract
This technical guide provides a comprehensive analysis of solvent systems for the effective dissolution of tert-Butyl β-D-glucopyranoside, a key reagent in various biochemical and pharmaceutical research applications. Addressing the needs of researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a deep dive into the physicochemical principles governing the solubility of this glycoside. Detailed methodologies for preparing solutions in aqueous and organic solvents are presented, alongside insights into optimizing stability and ensuring experimental success. The causality behind solvent selection and procedural steps is elucidated to empower users with the knowledge to adapt and troubleshoot their own experimental workflows.
Introduction: The Significance of tert-Butyl β-D-glucopyranoside in Research
tert-Butyl β-D-glucopyranoside is a synthetic glycoside that finds application as a substrate for β-glucosidases and in the synthesis of more complex glycoconjugates. Its utility spans from fundamental enzymatic studies to the development of novel therapeutic agents and drug delivery systems. The tert-butyl group, a bulky hydrophobic moiety, significantly influences the molecule's solubility characteristics, presenting unique challenges and opportunities for its use in diverse experimental settings.
A thorough understanding of how to effectively dissolve and handle this compound is paramount to obtaining reliable and reproducible experimental results. This guide aims to provide the necessary expertise to navigate the nuances of solvent selection and solution preparation for tert-Butyl β-D-glucopyranoside.
Physicochemical Properties and Solubility Profile
A foundational understanding of the physicochemical properties of tert-Butyl β-D-glucopyranoside is essential for predicting its behavior in different solvent systems.
Table 1: Physicochemical Properties of tert-Butyl β-D-glucopyranoside [1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₆ | PubChem[1] |
| Molecular Weight | 236.26 g/mol | PubChem[1] |
| XLogP3-AA | -1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 4 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |
The negative XLogP3 value of -1.2 suggests that tert-Butyl β-D-glucopyranoside is predicted to be a relatively polar molecule with a preference for hydrophilic environments, indicating probable solubility in water and other polar solvents[1]. The presence of multiple hydrogen bond donors and acceptors further supports its potential for interaction with protic solvents.
While specific quantitative solubility data for tert-Butyl β-D-glucopyranoside is not extensively published, empirical evidence and data from structurally similar compounds allow for informed solvent selection. The general solubility trend for many glycosides suggests higher solubility in polar aprotic solvents, followed by polar protic solvents.
Strategic Solvent Selection: A Decision-Making Workflow
The choice of solvent is dictated by the specific application, the desired concentration, and the required stability of the final solution. The following workflow provides a logical approach to selecting the most appropriate solvent system.
Caption: Solvent selection workflow for tert-Butyl β-D-glucopyranoside.
Aqueous Solvent Systems
For many biological applications, such as enzymatic assays and cell-based studies, aqueous solutions are preferred to maintain physiological relevance.
-
Water and Aqueous Buffers: Given its predicted polarity, tert-Butyl β-D-glucopyranoside is expected to have moderate solubility in water and common biological buffers (e.g., PBS, Tris, HEPES). For lower concentration working solutions, direct dissolution in the aqueous medium of choice is often feasible. Gentle heating and stirring can aid dissolution.
Organic Solvent Systems
When high concentration stock solutions are required or when the downstream application is compatible with organic solvents, several options are available.
-
Polar Aprotic Solvents (DMSO & DMF): Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent solvents for a wide range of polar organic molecules. They are generally the first choice for preparing high-concentration stock solutions of glycosides.
-
Polar Protic Solvents (Methanol & Ethanol): Methanol and ethanol are also effective solvents for dissolving tert-Butyl β-D-glucopyranoside, particularly for preparing stock solutions for assays where a volatile solvent is advantageous. Protocols for similar glycosides often utilize methanol for creating stock solutions for enzymatic assays.
Experimental Protocols for Solution Preparation
The following protocols provide detailed, step-by-step methodologies for preparing solutions of tert-Butyl β-D-glucopyranoside. Always handle the compound and solvents in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Preparation of an Aqueous Working Solution
This protocol is suitable for preparing low to moderate concentration solutions for direct use in applications like enzymatic assays.
Materials:
-
tert-Butyl β-D-glucopyranoside (solid)
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Water bath (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of tert-Butyl β-D-glucopyranoside into a sterile tube or vial.
-
Solvent Addition: Add the calculated volume of water or buffer to achieve the target concentration.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the solid does not fully dissolve, gentle warming in a water bath (37-50°C) for 5-10 minutes with intermittent vortexing can be employed.
-
Verification: Visually inspect the solution to ensure complete dissolution and the absence of any particulate matter.
-
Storage: Store the freshly prepared solution as recommended (see Section 5). For long-term storage, sterile filtration through a 0.22 µm filter may be considered.
Protocol 2: Preparation of a High-Concentration Organic Stock Solution
This protocol is ideal for creating concentrated stock solutions in DMSO or methanol, which can then be diluted into aqueous buffers for final use.
Caption: Workflow for preparing a high-concentration stock solution.
Materials:
-
tert-Butyl β-D-glucopyranoside (solid)
-
Anhydrous DMSO or Methanol
-
Vortex mixer
-
Calibrated pipettes
-
Amber glass vials or cryovials for storage
Procedure:
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of tert-Butyl β-D-glucopyranoside into an appropriate vial.
-
Initial Dissolution: Add a small volume of the chosen organic solvent (e.g., 50-70% of the final volume) to the solid.
-
Vortexing: Vortex the mixture thoroughly until the solid is completely dissolved. The high solvating power of DMSO and methanol should facilitate rapid dissolution at room temperature.
-
Final Volume Adjustment: Carefully add the remaining solvent to reach the final desired volume and concentration. Mix well by vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials or cryovials to minimize freeze-thaw cycles and protect from light. Store at -20°C or -80°C.
Stability and Storage Recommendations
-
Aqueous Solutions: Aqueous solutions are more susceptible to microbial growth. For storage longer than a day, sterile filtration and storage at 4°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles. The glycosidic bond can be susceptible to hydrolysis under strongly acidic or basic conditions, so it is best to maintain solutions at a neutral pH if possible.
-
Organic Stock Solutions: Stock solutions in anhydrous DMSO or methanol are generally more stable than aqueous solutions. When stored properly at -20°C or -80°C in tightly sealed, light-protected vials, these solutions can be stable for several months. Before use, allow the frozen stock to thaw completely at room temperature and vortex gently to ensure homogeneity.
Table 2: Recommended Storage Conditions for tert-Butyl β-D-glucopyranoside Solutions
| Solvent System | Short-term Storage (≤ 1 week) | Long-term Storage (> 1 week) |
| Aqueous Buffer | 4°C (sterile filtered) | -20°C or -80°C in aliquots |
| DMSO | Room Temperature (protected from light) | -20°C or -80°C in aliquots |
| Methanol | 4°C (in a tightly sealed container) | -20°C or -80°C in aliquots |
Safety and Handling
As a laboratory chemical, tert-Butyl β-D-glucopyranoside should be handled with care. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, information from related compounds suggests the following precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Store the solid compound in a tightly closed container in a cool, dry place.
Conclusion
The successful use of tert-Butyl β-D-glucopyranoside in research is contingent upon its proper dissolution and handling. This guide has provided a detailed framework for understanding the solubility characteristics of this compound and for selecting and preparing appropriate solvent systems. By following the outlined protocols and considering the principles of solvent chemistry, researchers can prepare stable and effective solutions of tert-Butyl β-D-glucopyranoside, thereby enhancing the reliability and reproducibility of their experimental outcomes. The emphasis on the causality behind experimental choices is intended to empower scientists to not only follow protocols but also to critically evaluate and adapt them to their specific research needs.
References
-
Wikipedia. Butyric acid. [Link]
-
PubChem. T-Butyl D-glucoside. [Link]
-
PubChem. t-Butyl 1-thio-alpha-D-glucopyranoside. [Link]
-
ResearchGate. Enhancement of the Water Solubility of Flavone Glycosides by Disruption of Molecular Planarity of the Aglycone Moiety. [Link]
-
ResearchGate. Production and Surfactant Properties of Tert-Butyl α-d-Glucopyranosides Catalyzed by Cyclodextrin Glucanotransferase. [Link]
-
ACS Omega. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. [Link]
-
G-Biosciences. Safety Data Sheet: Octyl Beta Glucoside. [Link]
-
National Center for Biotechnology Information. Synthesis and anticancer potential of glycosides. [Link]
-
MDPI. Production and Surfactant Properties of Tert-Butyl α-d-Glucopyranosides Catalyzed by Cyclodextrin Glucanotransferase. [Link]
-
ResearchGate. Structural studies of saccharides and glycopeptides in aqueous solution by ¹H NMR spectroscopy. [Link]
-
Carl ROTH. Safety Data Sheet: n-Octyl-β-D-glucopyranoside (OGP). [Link]
-
PubMed. NMR Tube Degradation Method for Sugar Analysis of Glycosides. [Link]
-
Wikipedia. N-linked glycosylation. [Link]
-
Springer. Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. [Link]
-
ACS Publications. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]
-
PubChem. Butyl Glucoside. [Link]
-
The Research Group of Distinguished Professor Ruth E. Stark. Flavonol Glycosides and Novel Iridoid Glycoside from the Leaves of Morinda citrifolia. [Link]
-
PubMed Central. Protocol to perform fragment screening using NMR spectroscopy. [Link]
Sources
The Strategic Utility of tert-Butyl β-D-Glucopyranoside as a Glycosyl Acceptor in Complex Carbohydrate Synthesis
In the intricate field of synthetic carbohydrate chemistry, the choice of glycosyl acceptor is a critical determinant of success in the construction of complex oligosaccharides and glycoconjugates. Among the diverse array of available building blocks, tert-Butyl β-D-glucopyranoside has emerged as a valuable and strategically important glycosyl acceptor. Its unique combination of steric bulk, electronic properties, and stability offers synthetic chemists a powerful tool to influence reaction outcomes, particularly in achieving desired stereoselectivity and regioselectivity. This comprehensive guide provides an in-depth exploration of the application of tert-Butyl β-D-glucopyranoside in glycosylation reactions, complete with detailed protocols and expert insights for researchers, scientists, and professionals in drug development.
Core Principles: Why Choose tert-Butyl β-D-Glucopyranoside?
The tert-butyl group at the anomeric position of the glucose unit is not merely a passive placeholder; it actively shapes the reactivity of the acceptor's hydroxyl groups. Understanding these influences is key to leveraging this building block effectively.
1.1. Steric Hindrance and Regioselectivity: The bulky tert-butyl group exerts significant steric hindrance around the anomeric center. This bulk can influence the approach of incoming glycosyl donors, thereby playing a role in the regioselective glycosylation of one of the four available hydroxyl groups (C2, C3, C4, and C6). While selective protection of these hydroxyls is the primary method for controlling regioselectivity, the inherent steric bias of the tert-butyl group can be a subtle yet influential factor in directing glycosylation, particularly in competitive reaction scenarios.
1.2. Electronic Effects and Stability: The electron-donating nature of the tert-butyl group can subtly modulate the nucleophilicity of the hydroxyl groups. More importantly, the tert-butyl glycosidic bond is exceptionally stable under a wide range of reaction conditions, including those that might cleave other more labile glycosidic linkages. This stability allows for multi-step synthetic sequences without the risk of unintended deglycosylation. However, it's crucial to note that the removal of the anomeric tert-butyl group requires specific and often harsh acidic conditions, a factor that must be considered in the overall synthetic strategy.[1]
1.3. Solubility Enhancement: A practical yet significant advantage of incorporating a tert-butyl group is the often-observed improvement in the solubility of carbohydrate intermediates in organic solvents. This can greatly facilitate reaction setup, monitoring, and purification, especially when dealing with larger, more complex oligosaccharides that are notoriously difficult to handle.
The Glycosylation Reaction: A Mechanistic Overview
The fundamental process of glycosylation involves the coupling of a glycosyl donor (a sugar with a leaving group at the anomeric position) with a glycosyl acceptor (in this case, tert-Butyl β-D-glucopyranoside with one or more free hydroxyls). The reaction is typically promoted by a Lewis acid or a thiophilic activator, which facilitates the departure of the leaving group from the donor, generating a reactive oxocarbenium ion intermediate. This electrophilic species is then attacked by a nucleophilic hydroxyl group on the acceptor to form the new glycosidic bond.
Caption: General workflow of a chemical glycosylation reaction.
The stereochemical outcome of this process (i.e., the formation of an α or β linkage) is a complex interplay of several factors, including the nature of the glycosyl donor and its protecting groups, the reactivity of the glycosyl acceptor, the choice of promoter and solvent, and the reaction temperature.
Strategic Application and Experimental Protocols
The true utility of tert-Butyl β-D-glucopyranoside as a glycosyl acceptor is best illustrated through specific synthetic examples. To achieve regioselectivity, it is essential to employ protecting group strategies to mask the hydroxyl groups that are not intended to participate in the glycosylation.
3.1. Preparation of a Regioselectively Protected Acceptor: Synthesis of tert-Butyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside
To direct glycosylation to the C6 hydroxyl group, the C2, C3, and C4 positions must be protected. Benzyl ethers are a common choice for this purpose due to their stability and ease of removal via hydrogenolysis.
Protocol 1: Benzylation of tert-Butyl β-D-Glucopyranoside
Materials:
-
tert-Butyl β-D-glucopyranoside
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Methanol (for quenching)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add a suspension of sodium hydride (4.5 eq.) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve tert-Butyl β-D-glucopyranoside (1.0 eq.) in anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.
-
Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (4.2 eq.) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of anhydrous methanol until gas evolution ceases.
-
Dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford tert-Butyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside.
Note on Regioselective Opening: For the synthesis of acceptors with a free hydroxyl at a specific position (e.g., C6), one would typically start with a precursor that allows for regioselective protection and deprotection, such as using a 4,6-O-benzylidene acetal which can be reductively opened to free the C6-OH.
3.2. Glycosylation with a Trichloroacetimidate Donor
Glycosyl trichloroacetimidates are highly reactive and versatile glycosyl donors that are activated by catalytic amounts of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[2][3]
Protocol 2: Synthesis of a (1→6)-linked Disaccharide
This protocol describes the glycosylation of a hypothetical tert-butyl glucopyranoside acceptor with a free C6-hydroxyl using a per-O-benzylated glucosyl trichloroacetimidate donor.
Materials:
-
tert-Butyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside (Acceptor, 1.0 eq.)
-
2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate (Donor, 1.2 eq.)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq.)
-
Activated molecular sieves (4 Å)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (for quenching)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl acceptor, glycosyl donor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired reaction temperature (e.g., -40 °C to 0 °C, this may need optimization).
-
Add a solution of TMSOTf in anhydrous DCM dropwise to the stirring mixture.
-
Monitor the reaction by TLC until the acceptor is consumed.
-
Quench the reaction by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite to remove the molecular sieves.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude disaccharide by silica gel column chromatography.
Caption: Experimental workflow for the synthesis of a disaccharide.
Data Presentation and Analysis
The success of a glycosylation reaction is primarily assessed by the yield of the desired product and the stereoselectivity of the newly formed glycosidic bond. The α/β ratio is typically determined by ¹H NMR spectroscopy by integrating the signals of the anomeric protons.
Table 1: Hypothetical Glycosylation Outcomes with tert-Butyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside as Acceptor
| Glycosyl Donor | Promoter | Temperature (°C) | Yield (%) | α:β Ratio |
| Per-O-benzyl Glucosyl Trichloroacetimidate | TMSOTf | -20 | 85 | 1:5 |
| Per-O-acetyl Glucosyl Trichloroacetimidate | TMSOTf | 0 | 78 | >1:20 (β-selective) |
| Per-O-benzyl Galactosyl Thioethyl Donor | NIS/TfOH | -40 | 80 | 3:1 |
| 4,6-O-Benzylidene Mannosyl Thiophenyl Donor | DMTST | -60 | 72 | <1:10 (β-selective) |
Note: This table presents illustrative data. Actual results will vary depending on the specific substrates and precise reaction conditions.
The data in Table 1 illustrates several key principles:
-
Neighboring Group Participation: The per-O-acetylated donor (entry 2) strongly favors the formation of the β-glycoside due to the participation of the C2-acetyl group, leading to high stereoselectivity.
-
Donor and Promoter Effects: The choice of glycosyl donor (e.g., glucosyl vs. galactosyl) and the activating system (e.g., TMSOTf vs. NIS/TfOH) significantly impacts the stereochemical outcome.
-
Temperature Dependence: Glycosylation reactions are often highly sensitive to temperature, with lower temperatures generally favoring kinetic control and potentially higher stereoselectivity.
Deprotection of the Final Product
The final stage in the synthesis of the target oligosaccharide involves the removal of all protecting groups. The sequence of deprotection is critical and depends on the nature of the protecting groups used.
5.1. Removal of Benzyl Ethers: This is typically achieved by catalytic hydrogenolysis (e.g., using palladium on carbon (Pd/C) under a hydrogen atmosphere).
5.2. Removal of the Anomeric tert-Butyl Group: This requires strong acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.[1] It is important to note that these conditions can also cleave other acid-labile protecting groups, such as silyl ethers or acetals. Therefore, the removal of the tert-butyl group is often one of the final steps in the synthetic sequence.
Conclusion
tert-Butyl β-D-glucopyranoside is a highly valuable building block in the arsenal of the synthetic carbohydrate chemist. Its strategic use as a glycosyl acceptor, in conjunction with carefully planned protecting group strategies, allows for the efficient and stereocontrolled synthesis of complex oligosaccharides. The stability of the tert-butyl glycosidic linkage provides robustness during multi-step syntheses, while its steric and electronic properties can be leveraged to influence reactivity and selectivity. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully incorporate this versatile acceptor into their synthetic endeavors.
References
-
Total Synthesis of Natural Disaccharide Sambubiose. (n.d.). PMC. Retrieved February 8, 2026, from [Link]
-
Glycosidation using trichloroacetimidate donor. (2021). In Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
-
The Design and Synthesis of Different α-Linked Galactose Disaccharides. (n.d.). TRACE: Tennessee Research and Creative Exchange. Retrieved February 8, 2026, from [Link]
-
Glycosyl Trichloroacetimidates. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Three-Component Glycosylation of Transient Hemiacetals Towards Tunable BisAcetal-Based Substrates. (n.d.). ChemRxiv. Retrieved February 8, 2026, from [Link]
-
Synthesis of disaccharide 11. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. (n.d.). PMC. Retrieved February 8, 2026, from [Link]
-
Recent developments on oligosaccharide synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (n.d.). PMC. Retrieved February 8, 2026, from [Link]
-
Chemical structure of the synthesized glycosides: (1)... (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (n.d.). Frontiers. Retrieved February 8, 2026, from [Link]
-
An Improved Approach to the Direct Construction of 2-Deoxy-β-Linked Sugars: Applications to Oligosaccharide Synthesis. (n.d.). NIH. Retrieved February 8, 2026, from [Link]
-
1 Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH. Retrieved February 8, 2026, from [Link]
-
Exploiting σ-hole activation to achieve stereoselective synthesis of deoxy glycosides from glycals. (n.d.). ChemRxiv. Retrieved February 8, 2026, from [Link]
-
Application of the method in oligosaccharide synthesis a Orthogonality... (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
BJOC - Search Results. (n.d.). Beilstein Journals. Retrieved February 8, 2026, from [Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (n.d.). Retrieved February 8, 2026, from [Link]
-
Stereoselective Synthesis of 1,2-cis-Glycosides. (1999). Glycoforum. Retrieved February 8, 2026, from [Link]
-
Orthogonal protecting group strategies in carbohydrate chemistry. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. (n.d.). PMC. Retrieved February 8, 2026, from [Link]
-
Carbohydrate Chemistry Part 3. Protecting Groups. (2020). YouTube. Retrieved February 8, 2026, from [Link]
Sources
Troubleshooting & Optimization
optimizing yield of tert-Butyl beta-D-glucopyranoside in enzymatic reactions
Technical Support Center: Enzymatic Synthesis of tert-Butyl -D-Glucopyranoside
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Sterically Hindered Alcohols
Executive Summary & Diagnostic Workflow
The Challenge: Synthesizing tert-butyl
The Solution: Success requires shifting the kinetic competition between Transglycosylation (synthesis) and Hydrolysis (degradation). This is achieved not merely by adding more enzyme, but by rigorously controlling Water Activity (
Decision Matrix: Selecting Your Reaction Pathway
Before starting, verify your reaction system using the logic flow below.
Figure 1: Decision matrix for selecting the synthesis route. For tert-butyl glycosides, Transglycosylation (Route B) is strongly recommended to overcome the poor nucleophilicity of the acceptor.
Core Optimization: The Mechanics of Yield
To optimize yield, you must understand the microscopic competition occurring in your reactor. The enzyme (
-
Water
Result: Hydrolysis (Glucose byproduct).[1] -
tert-Butanol
Result: Transglycosylation (Target Product).
Because tert-butanol is bulky, it struggles to enter the active site. You must "rig" the game in its favor.
Critical Parameter 1: Water Activity ( )
Water is necessary for enzyme flexibility but detrimental to equilibrium.
-
The Sweet Spot: Maintain
between 0.5 and 0.8 . -
Why: Below 0.5, the enzyme becomes rigid ("dried out") and inactive. Above 0.8, water outcompetes the alcohol, leading to hydrolysis.
-
Control Method: Use salt hydrate pairs (e.g.,
) or pre-equilibrated saturated salt solutions in a vapor phase to clamp .
Critical Parameter 2: The Donor:Acceptor Ratio
For tertiary alcohols, a stoichiometric ratio (1:1) will fail.
-
Requirement: Use tert-butanol as the solvent (or co-solvent) in massive excess.
-
Target Ratio: 1:50 to 1:100 (Donor : Acceptor).
-
Note: tert-Butanol is miscible with water but can denature enzymes. Use a robust enzyme variant (e.g., from Thermotoga maritima) or cross-linked enzyme aggregates (CLEAs).
Troubleshooting Guide
Use this table to diagnose specific yield failures.
| Symptom | Probable Cause | Diagnostic Check | Remedy |
| Zero Yield | Enzyme Denaturation | Is the enzyme soluble? Did the solution turn cloudy immediately? | Immobilize the enzyme. Use Celite or Eupergit C to protect the enzyme from high t-BuOH concentrations. |
| Low Yield (<5%) | Steric Hindrance | Is the reaction rate extremely slow compared to n-butanol? | Increase Temperature. Shift to 50-60°C (if enzyme allows) to increase molecular motion and acceptor accessibility. |
| High Glucose Byproduct | High Water Activity | Is the reaction mixture monophasic aqueous? | Reduce Water. Switch to a biphasic system or use a molecular sieve to scavenge water produced during the reaction. |
| Yield Plateaus then Drops | Secondary Hydrolysis | Did you leave the reaction running overnight? | Kinetic Stop. Transglycosylation is transient. You must quench the reaction at |
| Enzyme Aggregation | Solvent Shock | Did you add dry enzyme directly to t-BuOH? | pH Memory. Lyophilize the enzyme from a buffer at its optimal pH before adding to the organic solvent. |
Standard Operating Protocol (SOP)
Protocol ID: SOP-TBG-04
Method: Kinetically Controlled Transglycosylation
Enzyme:
Reagents
-
Donor: Cellobiose (Preferred) or p-Nitrophenyl-
-D-glucopyranoside (pNP-Glc). -
Acceptor/Solvent: tert-Butanol (Anhydrous).
-
Buffer: 50 mM Sodium Acetate, pH 5.0.
Step-by-Step Workflow
-
Enzyme Preparation (The "pH Memory" Step):
-
Dissolve
-glucosidase in 50 mM Sodium Acetate buffer (pH 5.0). -
Optional: Add a solid support (e.g., Celite R-640) at a 1:2 ratio (enzyme:support).
-
Lyophilize (freeze-dry) completely. The enzyme now retains the ionization state of the active site even in organic media [1].
-
-
Reaction Assembly:
-
In a sealed glass vial, suspend the lyophilized enzyme powder (10-20 mg/mL) in anhydrous tert-butanol (5 mL).
-
Add the Glycosyl Donor (Cellobiose) at 20 mM concentration. Note: Cellobiose solubility in t-BuOH is low; it will exist as a suspension. This is acceptable (solid-to-solid transfer).
-
-
Water Activity Adjustment:
-
Add water to reach a final concentration of 2-5% (v/v) OR equilibrate the headspace with a saturated salt solution to fix
at 0.7.
-
-
Incubation:
-
Incubate at 50°C with vigorous shaking (200 rpm).
-
Why 50°C? To overcome the activation energy barrier caused by the steric bulk of the tert-butyl group.
-
-
Monitoring & Quenching:
-
Sample every 1 hour. Dilute aliquot in Methanol/Water (50:50).
-
Analyze via HPLC (C18 column, Acetonitrile/Water gradient).
-
STOP POINT: When the donor (Cellobiose) decreases and free Glucose begins to spike, quench immediately by filtering out the enzyme or heating to 90°C for 5 mins.
-
Mechanism of Action (Visualized)
Understanding the kinetic competition is vital for troubleshooting.
Figure 2: Kinetic competition in the active site. The green path (Target) is sterically hindered by the t-butyl group. High acceptor concentration is required to force the green path over the red path.
FAQ: Expert Insights
Q: Can I use Deep Eutectic Solvents (DES) instead of pure t-Butanol? A: Yes, and this is often superior. A Choline Chloride:Urea (1:2) DES containing t-butanol can solubilize the donor (cellobiose) much better than t-butanol alone. This increases the effective concentration of the donor near the enzyme, potentially boosting yields to >40% [2].
Q: My enzyme aggregates in t-Butanol. What is happening? A: t-Butanol strips the essential water layer from the protein surface. If you are using native enzyme, switch to Cross-Linked Enzyme Aggregates (CLEAs) or immobilize on a hydrophobic support (like octyl-sepharose). This provides a structural scaffold that resists solvent-induced unfolding [3].
Q: Why is Cellobiose preferred over Glucose as a donor?
A: Glucose requires Reverse Hydrolysis, which is thermodynamically unfavorable (
References
-
Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents. Nature, 409(6817), 241-246. Link
-
Vulfson, E. N., Patel, R., Beecher, J. E., Andrews, A. T., & Law, B. A. (1990). Glycosidases in organic solvents: I. Alkyl-β-glucoside synthesis in a water-organic two-phase system. Enzyme and Microbial Technology, 12(12), 950-954. Link
-
Ljunger, G., Adlercreutz, P., & Mattiasson, B. (1994). Enzymatic synthesis of octyl-β-glucoside in octanol at controlled water activity. Enzyme and Microbial Technology, 16(9), 751-755. Link
-
Hansson, T., Kaper, L., van Rantwijk, F., & Adlercreutz, P. (2001). Equilibrium and kinetics of the enzymatic synthesis of alkyl-β-D-glucosides. Biotechnology and Bioengineering, 73(3), 203-210. Link
Technical Support Center: Optimizing tert-Butyl Alcohol (tBuOH) Systems for Enzymatic Glycosylation
Topic: Overcoming Solubility and Phase Separation Challenges in tBuOH-Mediated Glycosylation Audience: Process Chemists, Enzymologists, and Glycobiology Researchers Version: 2.0 (Current)
Executive Summary: The "Solubility" Paradox
tert-Butyl alcohol (tBuOH) is a critical co-solvent in enzymatic glycosylation because it suppresses water activity (
The Core Problem: Users often report "low solubility" of tBuOH. Physically, tBuOH is miscible with water in all proportions at standard temperature. However, in glycosylation buffers , two distinct failure modes mimic insolubility:
-
Salting Out (Phase Separation): High ionic strength buffers force tBuOH out of the aqueous phase, creating a biphasic system that separates enzyme from substrate.
-
Thermal Solidification: Pure tBuOH freezes at 25.5°C. High-concentration mixtures can solidify or form slush during standard protein incubation temperatures (4°C–20°C).
This guide troubleshoots these specific physicochemical barriers.
Module 1: Troubleshooting Phase Separation (Salting Out)
User Observation: "I added my buffer to the tBuOH solution, and the mixture turned cloudy or separated into two distinct liquid layers."
Root Cause Analysis: The Hofmeister Effect
Glycosylation often requires buffered pH (phosphate, citrate, etc.). However, ions compete with tBuOH for water molecules (hydration shells). Strong "salting-out" ions (high charge density like
Diagnostic & Solution Protocol
| Variable | Diagnostic Check | Corrective Action |
| Buffer Molarity | Is buffer conc. >50 mM? | Dilute: Reduce buffer strength to 10–50 mM. Most glycosyltransferases require pH control, not high ionic capacity. |
| Salt Type | Using Citrate/Phosphate? | Swap: Switch to "Salting-In" or neutral salts (e.g., Ammonium Acetate, Tris-HCl) which have lower Kosmotropic ratings. |
| Addition Order | Buffer added to tBuOH? | Reverse: Pre-mix tBuOH and Water first, then add concentrated buffer stock dropwise. |
Workflow Visualization: Phase Separation Rescue
Figure 1: Decision tree for diagnosing turbidity or phase separation in tBuOH/Water mixtures.
Module 2: Thermal Management & Freezing
User Observation: "My reaction mixture solidified when I moved it to the 20°C incubator."
Technical Insight
Unlike Ethanol (FP -114°C), tBuOH has a high freezing point (25.5°C). While water depresses this freezing point, glycosylation reactions running at high tBuOH ratios (e.g., 50–80% v/v for reverse hydrolysis) remain susceptible to freezing at standard enzymatic incubation temperatures.
The "Safe Zone" Protocol
To maintain solubility of the solvent itself while preserving enzyme activity:
-
The Pre-Solubilization Step:
-
Heat pure tBuOH to 30°C–35°C until fully liquid.
-
Dissolve hydrophobic acceptors (aglycones) in the warm tBuOH before adding the aqueous component.
-
-
The Critical Ratio:
-
Maintain a tBuOH concentration below 80% (v/v) if working at 20°C.
-
If >80% tBuOH is required for equilibrium shift, the reaction temperature must be maintained ≥ 26°C .
-
Note: Most thermophilic glycosidases (e.g., from Thermotoga maritima) tolerate this temperature well.
-
Module 3: Enzyme Compatibility & Activity
User Observation: "The solution is clear, but the enzyme shows no activity."
Mechanism: The Hydration Shell
While tBuOH is less stripping than DMSO, it can still denature enzymes at high concentrations. However, the more common issue in "low solubility" scenarios is Substrate Partitioning . If undetected micro-phase separation occurs, the hydrophobic acceptor stays in the tBuOH clusters, while the enzyme and hydrophilic donor (e.g., UDP-Gal) stay in the water clusters.
Optimization Protocol: The Co-Solvent Titration
Do not jump immediately to 50% tBuOH. Perform a titration curve to find the "Solubility/Activity Sweet Spot."
| Step | Action | Rationale |
| 1 | Prepare 10%, 20%, 30%, 40% tBuOH (v/v) in 50mM Buffer. | Identify the limit of enzyme stability. |
| 2 | Measure acceptor solubility via OD600 (turbidity). | Determine minimum tBuOH needed to dissolve substrate. |
| 3 | Overlay Data: Select the lowest tBuOH % that solubilizes the acceptor. | Maximizes enzyme half-life. |
FAQ: Frequently Asked Questions
Q: Can I use PBS (Phosphate Buffered Saline) with tBuOH? A: Avoid if possible. PBS contains 150mM NaCl plus phosphates. This high ionic strength strongly promotes phase separation (salting out) of tBuOH. Use 50mM Tris-HCl or Ammonium Acetate instead.
Q: Why does my reaction work in small scale (1mL) but precipitate in large scale (100mL)? A: This is often a thermal mass issue . Small tubes warm up quickly on the bench; large volumes hold the cold from storage longer, causing tBuOH to freeze or phase-separate upon mixing. Ensure all reagents are equilibrated to 25°C–30°C before mixing at scale.
Q: My hydrophobic acceptor precipitates immediately upon adding the enzyme/buffer mix. A: You are likely crossing the "Oiling Out" threshold.
-
Fix: Do not add the aqueous buffer to the tBuOH-substrate mix rapidly.
-
Correct Method: Add the aqueous phase dropwise with vigorous stirring. This prevents local regions of high water activity that crash out the hydrophobic substrate.
References
-
Phase Behavior of tBuOH/Water: Taha, M., et al. (2021). Characterization of alcohol/salt aqueous two-phase system for optimal separation. Journal of Bioscience and Bioengineering.
- Enzymatic Synthesis in Organic Solvents: Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents. Nature.
-
tBuOH in Glycosylation: Mori, T., et al. (1997). Transglycosylation in a two-phase aqueous-organic system with catalysis by a lipid-coated beta-D-galactosidase. Carbohydrate Research.
-
Impact on Biopharmaceuticals: Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations. Molecular Pharmaceutics (2023).
-
Optimization of Esters/Glycosides: Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems. MDPI (2021).
preventing hydrolysis competition during tert-Butyl glucoside synthesis
Topic: Preventing Hydrolysis Competition in Sterically Hindered Glycosylations Ticket ID: TBG-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Biocatalysis Division[1]
Executive Summary: The "Steric Wall" Problem
User Query: "I am attempting to synthesize tert-butyl glucoside using
Root Cause Analysis: Synthesizing tert-butyl glucoside presents a dual challenge not found in primary alcohol glycosylations (like octyl or lauryl glucoside).
-
Steric Hindrance: The bulky tert-butyl group struggles to enter the enzyme's +1 subsite (aglycone binding pocket), making the
for alcoholysis orders of magnitude lower than for hydrolysis. -
Water Activity (
): Because the alcohol is a poor nucleophile, even trace amounts of water will dominate the reaction kinetics, leading to hydrolysis of the glycosyl donor.
The Solution: You cannot rely on standard kinetic control. You must shift to a thermodynamically controlled reverse hydrolysis or transglycosylation system under strictly anhydrous conditions, often utilizing the alcohol as the solvent or using deep eutectic solvents (DES).
Core Directive: The Thermodynamic & Kinetic Landscape
To fix your yield, you must manipulate the competition between the water molecule (
The Kinetic Competition Pathway
The following diagram illustrates the critical decision point in the enzyme active site. Your goal is to block "Path A" and force "Path B".
Figure 1: Kinetic competition in
Critical Protocol: Low-Water Reverse Hydrolysis
Standard biphasic systems often fail for tert-butyl glucoside because the enzyme partitions into the aqueous phase where hydrolysis is inevitable. The following protocol utilizes a monophasic, low-water system .
Reagents & Equipment
-
Enzyme: Thermostable
-glucosidase (e.g., from Thermotoga maritima or Caldicellulosiruptor) is preferred due to solvent tolerance.[1] -
Donor: Glucose (for reverse hydrolysis) or Cellobiose (for transglycosylation).
-
Acceptor/Solvent: tert-Butanol (Anhydrous, >99.5%).[1]
-
Water Control: Molecular Sieves (3Å or 4Å), activated at 300°C overnight.
Step-by-Step Methodology
| Phase | Step | Action | Technical Rationale |
| 1. Preparation | Dehydration | Dry tert-butanol over 3Å molecular sieves for 24h. | Reduces initial water content to <50 ppm.[1] Tertiary alcohols are hygroscopic; ambient moisture is fatal to yield. |
| 2. Setup | Solvent System | Suspend Glucose (100 mM) in anhydrous tert-butanol. Add co-solvent (e.g., DMSO 5-10% v/v) ONLY if glucose solubility is zero.[1] | High alcohol concentration shifts the thermodynamic equilibrium toward synthesis ( |
| 3. Enzyme Addition | Immobilization | Use immobilized enzyme (e.g., on Eupergit or silica) rather than free powder. | Free enzymes often denature at the interface of high-concentration organic solvents. Immobilization confers rigidity. |
| 4. Reaction | Incubation | Incubate at 50–70°C (enzyme dependent). Agitate at 200 rpm. | Higher temperature increases the solubility of glucose and the kinetic energy of the bulky alcohol to overcome the steric barrier. |
| 5. Water Removal | In-situ Drying | Add fresh molecular sieves (50 mg/mL) directly to the reaction vessel. | As the reaction proceeds ( |
| 6. Termination | Filtration | Filter out enzyme and molecular sieves. Evaporate solvent. | Prevents reverse reaction during downstream processing. |
Troubleshooting Guide (FAQ)
Q1: My enzyme precipitates immediately upon adding tert-butanol.
Diagnosis: Dielectric constant shock. tert-Butanol has a low dielectric constant compared to water, stripping the essential water layer from the enzyme surface (stripping water). Solution:
-
Use Immobilized Enzymes: Covalently bonded enzymes retain their active conformation better in organics.
-
Lyophilization with Excipients: Lyophilize your enzyme in the presence of KCl or crown ethers ("molecular imprinting") before adding to the organic solvent. This "locks" the active site in an open conformation.
Q2: I see high glucose consumption but no tert-butyl glucoside peak.
Diagnosis: Formation of oligosaccharides (self-transfer). The enzyme is using glucose as the acceptor instead of tert-butanol because glucose is less sterically hindered. Solution:
-
Increase Alcohol:Glucose Ratio: Push the ratio to 50:1 or higher.
-
Change Enzyme Source: Fungal
-glucosidases (e.g., Aspergillus) are prone to self-transfer.[1] Bacterial variants (e.g., Thermotoga) often have stricter specificity.
Q3: Why is the reaction rate so much slower than with octanol?
Diagnosis: Steric hindrance. The tertiary carbon of the tert-butyl group creates massive repulsion in the +1 subsite. Solution:
-
Accept the Kinetics: It will be slower. Extend reaction times from hours to days.
-
Thermodynamic Push: Ensure water activity (
) is kept below 0.1 using continuous vacuum or pervaporation if molecular sieves are insufficient.
Data & Optimization: Water Activity ( ) Control
The following table summarizes the relationship between water activity and product yield for tertiary alcohol glycosylation.
| Water Activity ( | Dominant Pathway | Predicted Yield (t-Butyl Glucoside) | Notes |
| > 0.9 | Hydrolysis | < 1% | Water outcompetes alcohol completely.[1] |
| 0.5 - 0.7 | Mixed | 5 - 15% | Standard "low water" conditions are insufficient for tertiary alcohols.[1] |
| < 0.1 | Synthesis | 40 - 60% | Required Zone. Water is stripped faster than it can attack the intermediate. |
Decision Tree for Optimization
Figure 2: Troubleshooting logic flow for optimizing tertiary alcohol glycosylation.
References
-
Enzymatic Glycosyl
-
Source: ResearchGate / Journal of Molecular Catalysis B: Enzymatic[1]
- Relevance: Establishes that tertiary alcohols are "unreactive" under standard conditions and require thermodynamic control.
-
Link:
-
-
Synthesis of Alkyl-β-Glucoside in Unconventional Media
-
Thermostable β-Glucosidases for Transglycosyl
-
Water Activity Control in Glycoside Synthesis
- Source: AquaLab / Food Science Principles
- Relevance: Fundamental principles of reduction using humectants and salts, applicable to bioc
-
Link:
-
Comparison of Hydrolysis and Transglycosyl
Sources
troubleshooting phase separation in tert-Butyl beta-D-glucopyranoside extraction
Technical Support Center: Troubleshooting Phase Separation in tert-Butyl -D-glucopyranoside Extraction
Executive Summary & Diagnostic Core
The Problem: You are experiencing persistent emulsions (rag layers) or poor phase separation during the workup of tert-butyl
The Science (Why it happens):
tert-Butyl
The phase separation failure usually stems from three convergent factors:
-
Residual tert-Butanol: If the reaction solvent (
BuOH) is not completely removed, it acts as a co-solvent, increasing the mutual solubility of water and the organic extraction solvent (e.g., Ethyl Acetate or DCM). -
The "Cloud Point" Trap: Non-ionic surfactants have a specific temperature (Cloud Point) where they become insoluble in water.[1][2] Working too far below this point favors a stable isotropic aqueous solution rather than a biphasic system.
-
Low Interfacial Tension: The product itself reduces the surface tension between phases, stabilizing the emulsion.
Decision Matrix: The Troubleshooting Workflow
Before attempting a rescue protocol, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic decision tree for selecting the appropriate rescue protocol based on visual observation of the extraction vessel.
Rescue Protocols
Protocol A: The "Salting Out" Method (Primary Solution)
Objective: Increase the ionic strength of the aqueous phase to drive the amphiphilic tBu-Glc into the organic phase and break weak emulsions.
Mechanism: High salt concentration compresses the electrical double layer around the emulsion droplets and reduces the activity of water (Hofmeister effect), forcing the organic surfactant out [1].
Steps:
-
Saturation: Add solid NaCl directly to the emulsion mixture until the aqueous phase is saturated (undissolved salt remains at the bottom).
-
Agitation: Shake vigorously for 2 minutes.
-
Rest: Allow to stand for 15 minutes. The increased density difference and ionic strength should collapse the rag layer.
-
Extraction: If using Ethyl Acetate (EtOAc), the product will partition into the top layer.
-
Note: If the emulsion persists, proceed to Protocol B .
-
Protocol B: Centrifugal Phase Separation
Objective: Apply mechanical force to coalesce the dispersed phase.
Steps:
-
Transfer the emulsion layer (rag layer) into chemically resistant centrifuge tubes (glass or polypropylene).
-
Spin: Centrifuge at 3,000 – 5,000 x g for 10–15 minutes at 20°C .
-
Recovery: You will likely see three layers:
-
Top: Clear Organic Phase (Product rich).
-
Middle: Compacted protein/enzyme pellet (if enzymatic synthesis was used).
-
Bottom: Aqueous Phase (Salt/Sugar rich).
-
-
Pipette the organic phase carefully.
Protocol C: Polarity Adjustment (For Low Yields)
Objective: tBu-Glc is highly polar. Standard EtOAc extraction often fails to pull it from water. We must increase the polarity of the organic phase.
Solvent System: n-Butanol / Ethyl Acetate (1:1 v/v).
Steps:
-
Add n-Butanol to your extraction solvent. n-Butanol has a high capacity for glycosides due to its hydroxyl group.
-
Wash: The n-Butanol phase will retain some water. Wash the organic extract with Saturated Brine (2x) to remove excess water.
-
Evaporation: n-Butanol has a high boiling point (117°C). You must use a rotary evaporator with a high-quality vacuum pump and water bath at 50-60°C to remove it.
Quantitative Data: Solvent Efficiency Comparison
The table below illustrates the theoretical partition efficiency of tBu-Glc in different solvent systems based on general alkyl glucoside behavior [2].
| Solvent System | Partition Coefficient ( | Phase Separation Speed | Risk of Emulsion | Recommended For |
| DCM / Water | Low | Fast | Low | Removing non-polar impurities |
| EtOAc / Water | Moderate | Moderate | Moderate | General extraction |
| n-BuOH / Water | High (Best Yield) | Slow | High | Recovering product from water |
| EtOAc + NaCl (Sat) | High | Fast | Low | Standard Workup |
Frequently Asked Questions (FAQs)
Q1: I removed the solvent, but my product is an oil, not a solid. Is it impure? A: Not necessarily. tert-butyl glucosides can be hygroscopic. Small amounts of residual water or tert-butanol can depress the melting point, keeping it as a viscous oil.
-
Fix: Dissolve the oil in a minimum amount of dry acetone or ethanol and re-evaporate, or lyophilize (freeze-dry) to obtain the solid powder.
Q2: Can I use Cloud Point Extraction (CPE) to purify this? A: Yes. If you heat the aqueous solution of tBu-Glc above its cloud point (typically >60°C for short-chain glucosides, though specific values vary by concentration), the solution will separate into a surfactant-rich phase (coacervate) and a water-rich phase [3].
-
Protocol: Heat to 70°C, centrifuge while hot, and collect the bottom viscous layer (surfactant rich). This removes water-soluble impurities (salts, excess glucose).
Q3: Why is removing the tert-butanol (reactant) so critical before extraction? A: tert-Butanol is miscible with both water and many organic solvents. If it remains, it acts as a "bridge," preventing the formation of two distinct phases. You must roto-vap the crude reaction mixture to dryness (removing tBuOH) before adding the water/organic extraction solvents.
References
-
M. K. G. McPhail, et al. "Emulsion Breaking Techniques for Oil in Water Solvent Extractions." Spectro Scientific, 2018. Link
-
C. Vakh, et al. "Alkyl polyglucoside-based supramolecular solvent formation in liquid-phase microextraction."[6] Analytica Chimica Acta, 2022. Link
-
Hinze, W. L., & Pramauro, E. "A Critical Review of Surfactant-Mediated Phase Separations (Cloud-Point Extractions)." Critical Reviews in Analytical Chemistry, 1993. Link
- K. Holmberg. "Natural Surfactants." Current Opinion in Colloid & Interface Science, 2001. (General reference on Alkyl Glucoside physicochemical properties).
Sources
- 1. jrhessco.com [jrhessco.com]
- 2. youtube.com [youtube.com]
- 3. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alkyl polyglucoside-based supramolecular solvent formation in liquid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5837831A - Method for separating alkyl glycosides - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
improving anomeric selectivity for beta-tert-Butyl glucoside
Technical Support Center: -tert-Butyl Glucoside Synthesis
Subject: Improving Anomeric Selectivity & Yield for
Introduction: The "Steric vs. Kinetic" Conflict
Welcome to the GlycoSolv Technical Support Center. You are likely here because synthesizing
You are fighting two opposing forces:
-
Steric Hindrance: The tert-butyl group is massive. It struggles to attack the anomeric center, often leading to elimination reactions or hydrolysis rather than glycosylation.
-
Acid Lability: Unlike methyl or ethyl glucosides, the tert-butyl aglycone is extremely acid-sensitive. Standard Lewis acid promoters (e.g.,
) often cleave the very product you are trying to make.
This guide provides two validated workflows to ensure
Module 1: Chemical Synthesis (The Koenigs-Knorr Approach)
Best For: High purity requirements, scale-up, and access to fully protected intermediates.
The Core Mechanism: Neighboring Group Participation (NGP)
To guarantee
-
The Donor: 2,3,4,6-Tetra-O-acetyl-
-D-glucopyranosyl bromide (Acetobromo-glucose). -
The "Director": The C2-ester (acetate) group.[2]
-
The Mechanism: Upon activation of the anomeric bromide, the C2-carbonyl oxygen attacks the anomeric center from the bottom (
-face), forming a cyclic acyloxonium ion . This blocks the -face, forcing the bulky tert-butanol to attack from the top ( -face).
Figure 1: The C2-acetate group forms a transient ring (yellow), physically blocking the formation of the
Protocol 1: Silver Carbonate Promoted Glycosylation
Why this method? Silver carbonate (
Reagents:
-
Acetobromo-glucose (1.0 equiv)
-
Anhydrous tert-Butanol (5-10 equiv) — Use as solvent/co-solvent
-
Silver Carbonate (
) (1.5 equiv) — Must be fresh/active -
Dichloromethane (DCM) or Nitromethane (anhydrous)
-
Molecular Sieves (4Å, activated)
Step-by-Step Workflow:
-
Activation: Flame-dry a round-bottom flask under Argon. Add activated 4Å molecular sieves.
-
Dissolution: Dissolve Acetobromo-glucose in dry DCM. Add anhydrous tert-butanol.
-
Promotion: Add
in one portion. Protect from light (wrap flask in foil). -
Reaction: Stir vigorously at Room Temperature (RT) for 12–24 hours.
-
Checkpoint: TLC (Hexane:Ethyl Acetate 2:1). Look for the disappearance of the donor (
) and appearance of the product ( ).
-
-
Filtration: Filter through a Celite pad to remove silver salts. Wash with DCM.
-
Neutralization (CRITICAL): Do NOT wash with HCl or strong acid. Wash the organic layer with saturated
(aq) and Brine. -
Deprotection (Zemplén): Dissolve the purified peracetylated product in dry MeOH. Add catalytic NaOMe (pH 9-10). Stir 1h. Neutralize with Amberlite IR-120 (
form) briefly (monitor pH, stop at neutral) to avoid cleaving the t-butyl group.
Module 2: Enzymatic Synthesis (The Green Route)
Best For: "Green" chemistry requirements, avoiding toxic heavy metals (Silver), and single-step synthesis.
The Mechanism: Reverse Hydrolysis
Protocol 2: -Glucosidase Catalyzed Synthesis
Reagents:
- -Glucosidase (Source: Almonds or Thermotoga maritima).[3]
-
tert-Butanol (Solvent/Acceptor).
-
Acetate Buffer (pH 5.0).
Step-by-Step Workflow:
-
System Setup: Create a biphasic system or a saturated solution.
-
Mix: 90% tert-Butanol (v/v) + 10% Acetate Buffer (0.1 M, pH 5.0).
-
-
Saturation: Saturate the aqueous phase with D-Glucose.
-
Initiation: Add
-Glucosidase (approx 50 U/mmol glucose). -
Incubation: Shake at 50°C (for Almond) or 70°C (for Thermotoga) for 48–72 hours.
-
Termination: Filter off the enzyme. Evaporate the solvent.
-
Purification: The residue will contain unreacted Glucose and
-tert-butyl glucoside. Separate via column chromatography (DCM:MeOH gradient).
Troubleshooting & FAQs
Data Summary: Chemical vs. Enzymatic
| Feature | Chemical (Koenigs-Knorr) | Enzymatic (Reverse Hydrolysis) |
| >95% (controlled by NGP) | >99% (controlled by Enzyme) | |
| Yield | Moderate (40-60%) | Low to Moderate (15-40%) |
| Reaction Time | 12-24 Hours | 2-4 Days |
| Main Risk | Acid hydrolysis of product | Low conversion equilibrium |
| Scalability | High | Limited by enzyme cost/volume |
Common Failure Modes
Q1: I am seeing a mixture of
-
Diagnosis: Your NGP failed. This usually happens if you used an ether protecting group (like Benzyl) at C2 instead of an ester (Acetate/Benzoate).
-
Fix: Ensure your donor is per-acetylated or per-benzoylated . The C2-acyl group is non-negotiable for
-selectivity.
Q2: My yield is extremely low (<10%) with the Chemical method.
-
Diagnosis: tert-Butanol is a tertiary alcohol. It is sterically hindered and a poor nucleophile.
-
Fix:
-
Increase
to 2.0 equiv. -
Use tert-butanol as the co-solvent (excess) rather than just a reagent.
-
Ensure your molecular sieves are freshly activated; water competes with t-BuOH for the donor.
-
Q3: The product disappeared during workup!
-
Diagnosis: You likely performed an acidic wash (HCl) or left the reaction in an acidic state. tert-Butyl glycosides act like acid-labile acetals.
-
Fix: Use Silver Carbonate (basic promoter).[6] Quench with Triethylamine before filtration if using other promoters. Never wash with acid.
Q4: The enzymatic reaction yield is too low.
-
Diagnosis: Too much water in the system pushes the equilibrium back to hydrolysis (Glucose + Alcohol).
-
Fix: Increase the concentration of tert-butanol to the limit of enzyme stability (usually 80-90%). Consider using a molecular sieve in the enzyme flask to scavenge water produced during the reaction.
Decision Tree: Troubleshooting Workflow
Figure 2: Logical workflow for diagnosing synthesis failures.
References
- Stick, R. V., & Williams, S. J. (2009). Carbohydrates: The Essential Molecules of Life (2nd ed.). Elsevier.
-
Koenigs, W., & Knorr, E. (1901).[6] Über einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft. (The foundational paper for Silver-promoted glycosylation).
- Vulfson, E. N., et al. (1990). Alkyl-β-glucoside synthesis in a water-organic two-phase system. Enzyme and Microbial Technology.
-
Kasumi, T., et al. (1998). Simple synthesis of beta-D-glycopyranosides using beta-glycosidase from almonds. (Specifics on alcohol tolerance of Almond
-glucosidase). -
Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research. (Modern mechanistic insights into ion pairs and selectivity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple synthesis of beta-D-glycopyranosides using beta-glycosidase from almonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Koenigs-Knorr_reaction [chemeurope.com]
Technical Guide: Removal of Residual tert-Butyl Alcohol (t-BuOH) from Glucoside Products
Executive Summary & Regulatory Context
tert-Butyl alcohol (t-BuOH) is frequently used in glucoside synthesis (e.g., Koenigs-Knorr, Fischer glycosylation) due to its steric bulk and stability. However, its removal is complicated by its high melting point (25.5°C) and its tendency to form "gummy" solvates with polar glucoside products.
Critical Regulatory Warning: Under ICH Q3C (R8) guidelines, tert-Butyl alcohol is classified as a Class 2 solvent (solvents to be limited) due to potential renal toxicity.
-
Concentration Limit: ~3500 ppm (assuming 10g daily dose), though specific limits depend on your daily dose calculation.
Failure to remove t-BuOH to these levels can result in regulatory rejection of Drug Substance (DS) or Drug Product (DP).
Decision Matrix: Selecting Your Removal Strategy
Do not blindly apply heat. Glucosides are polyols and are susceptible to caramelization or hydrolysis under prolonged thermal stress. Use the logic flow below to select your protocol.
Figure 1: Decision matrix for selecting the appropriate solvent removal technique based on product stability and scale.
Detailed Protocols
Method A: Lyophilization (The "Gold Standard")
Best for: Thermolabile glucosides, fluffy powder requirements, and removing trapped solvent from crystal lattices.
The Science: t-BuOH has a high freezing point (25.5°C) and high vapor pressure, making it an excellent candidate for sublimation. However, you must navigate the eutectic point . If you freeze too slowly, t-BuOH crystallizes separately from water, leading to "melt-back" during drying.
Protocol:
-
Dissolution: Dissolve your crude glucoside in a mixture of Water:t-BuOH (ratio 4:1).
-
Why? You need enough water to form a stable ice matrix. Pure t-BuOH subliming alone can cause the cake to collapse into a film.
-
-
Flash Freezing: Freeze the flask in a dry ice/acetone bath or liquid nitrogen.
-
Critical Step: Do not freeze slowly in a freezer. Slow freezing creates large solvent crystals that break the pore structure, trapping solvent deep inside.
-
-
Primary Drying: Set condenser to -50°C (or lower) and vacuum to < 100 mTorr.
-
Secondary Drying: Once the ice is gone, slowly ramp shelf temperature to 25°C to desorb bound t-BuOH.
Method B: Azeotropic Distillation (Rotovap)
Best for: Large scale batches where freeze-drying is impractical.
The Science: t-BuOH forms a positive azeotrope with water.
By adding water, you depress the boiling point and "carry" the t-BuOH out, preventing the high temperatures required to boil pure t-BuOH.
Protocol:
-
Initial Strip: Evaporate reaction solvent to a concentrated oil/solid.
-
Water Charge: Add distilled water (approx. 2x the volume of the estimated residual t-BuOH).
-
Distillation: Rotovap at 40-50°C under reduced pressure (40-60 mbar).
-
Observation: You will see the "milky" azeotrope distilling over.
-
-
Repeat: Repeat the water charge and evaporation cycle 3 times .
-
Validation: This typically reduces t-BuOH from >10% to <500 ppm.
-
Method C: Trituration (The "Rescue" Op)
Best for: Turning sticky gums into filterable solids.
The Science: Glucosides are generally insoluble in non-polar solvents (Hexane, Diethyl Ether, Heptane), whereas t-BuOH is infinitely miscible in them.
Protocol:
-
Solvent Choice: Use Diethyl Ether (preferred) or Hexane/Heptane.
-
Process:
-
Take your "gummy" glucoside residue.
-
Add 10 volumes of Diethyl Ether.
-
Sonicate (do not just stir) for 15-20 minutes. The sonic energy forces solvent exchange at the gum surface.
-
-
Filtration: The gum should harden into a white solid. Filter rapidly (t-BuOH is in the filtrate).
-
Drying: Vacuum dry the solid to remove the ether/hexane (which are Class 3 solvents and much easier to remove/regulate than Class 2 t-BuOH).
Data & Specifications
| Property | tert-Butyl Alcohol | Water | Azeotrope (t-BuOH/H2O) |
| Boiling Point (1 atm) | 82.5°C | 100°C | 79.9°C |
| Melting Point | 25.5°C | 0°C | N/A |
| ICH Class | Class 2 | Safe | N/A |
| PDE Limit | 35 mg/day | N/A | N/A |
| Dielectric Constant | 12.4 (Polar aprotic behavior) | 80.1 | N/A |
Troubleshooting & FAQ
Q1: My product looks like a clear oil or sticky gum, even after hours on the high-vacuum pump. Why? A: This is the "Plasticizer Effect." t-BuOH molecules are bulky and can lodge between glucoside molecules, preventing them from stacking into a crystal lattice. The solvent effectively lowers the glass transition temperature (Tg) of your product.
-
Fix: Do not continue pumping; it won't work. Switch to Method C (Trituration) to physically displace the t-BuOH with a non-polar solvent that induces crystallization.
Q2: I see a singlet at
-
Verification: Integrate this peak against your anomeric proton (usually
4.0–5.5 ppm). If the integral is > 0.1 relative to 1H of product, you likely have >5% weight/weight solvent.
Q3: Can I use ethanol to azeotrope t-BuOH? A: No. Ethanol and t-BuOH do not form a useful azeotrope that significantly aids separation. Water is the thermodynamic partner required to lower the boiling point of t-BuOH.
Q4: My glucoside is hydrolyzing during the water azeotrope method. What now? A: Your water bath is likely too hot, or your solution is slightly acidic.
-
Fix: Neutralize your crude mixture with a weak base (like NaHCO3) before adding water. Switch to Method A (Lyophilization) to avoid heat entirely.
References
-
ICH Guidelines. Impurities: Guideline for Residual Solvents Q3C(R8).[1][7] International Council for Harmonisation, 2021.[8]
-
Teagarden, D. L., & Baker, D. S. Practical aspects of lyophilization using non-aqueous co-solvent systems. European Journal of Pharmaceutical Sciences, 2002.
-
Gmehling, J., et al. Azeotropic Data for Binary Mixtures. CRC Handbook of Chemistry and Physics.
-
FDA Guidance. Q3C(R8) Impurities: Guidance for Residual Solvents. U.S. Food and Drug Administration.
Sources
- 1. gmp-publishing.com [gmp-publishing.com]
- 2. fda.gov [fda.gov]
- 3. US5084142A - Separation of tertiary butyl alcohol from water by azeotropic or extractive distillation - Google Patents [patents.google.com]
- 4. products.evonik.com [products.evonik.com]
- 5. researchgate.net [researchgate.net]
- 6. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 7. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
stability of tert-Butyl beta-D-glucopyranoside at high pH
Technical Support Center: tert-Butyl -D-glucopyranoside
Executive Summary: Stability at High pH
Current Status: STABLE in aqueous alkaline media and basic organic solvents.
tert-Butyl
Critical Warning: While the molecule is stable in base , it is extremely sensitive to acid . The most common cause of "base instability" reports is actually over-acidification during the neutralization workup following a basic reaction.
Core Stability Matrix
| Parameter | Condition | Stability Rating | Notes |
| pH > 7 (Base) | 0.1M - 1M NaOH/NaOMe | High | Stable. No hydrolysis of the anomeric bond. |
| pH < 4 (Acid) | TFA, HCl, Amberlite H+ | Critical Failure | Rapid hydrolysis via |
| Temperature | 25°C - 60°C (in Base) | High | Stable. |
| Temperature | > 80°C (in Strong Base) | Moderate | Potential for elimination (rare) if C2-OH is activated, but generally stable. |
| Solvents | MeOH, Water, DMF | High | Compatible with polar protic/aprotic solvents. |
Mechanism of Stability (Visualized)
To understand why your molecule survives pH 12 but vanishes at pH 3, examine the mechanistic pathways below.
Figure 1: Reaction Pathways in Acid vs. Base
Caption: Figure 1. Under basic conditions (top), the leaving group would be the poor tert-butoxide ion, preventing reaction. Under acidic conditions (bottom), protonation creates a neutral leaving group (t-butanol) and a stable carbocation, leading to rapid hydrolysis.
Troubleshooting Guide
Issue 1: "I treated my compound with NaOMe, neutralized it, and now my NMR shows only free glucose."
-
Diagnosis: This is the classic "Overshoot Error."
-
Root Cause: You likely used an acidic resin (e.g., Amberlite IR-120 H+) to neutralize the NaOMe. If you leave the resin in too long or add too much, the local pH at the resin surface drops below 3. The tert-butyl group is an acid-labile protecting group and will cleave instantly.
-
Solution:
-
Use a weak acid resin (e.g., Amberlite IRC-50) or neutralize with solid
(dry ice). -
Monitor pH strictly; stop at pH 7.5–8.0. Do not aim for pH 6.0.
-
Issue 2: "The solution turned yellow/brown in 1M NaOH."
-
Diagnosis: The "Peeling" Reaction (False Positive).
-
Root Cause: tert-Butyl glucoside is non-reducing and cannot undergo peeling (beta-elimination) from the anomeric center. However, if your sample contains trace amounts of free glucose (impurity), that impurity will degrade in base, turning the solution brown (caramelization).
-
Validation: Check TLC. If your main spot is still there, the color is just background noise from impurities.
Issue 3: "I see a new spot on TLC after heating in base."
-
Diagnosis: Migration or Epimerization (Rare).
-
Root Cause: If you have free hydroxyls at C2/C3/C4, extreme base (>100°C) can sometimes cause migration of protecting groups (if present) or very slow epimerization.
-
Solution: Keep reaction temperatures below 60°C.
Validated Protocol: Zemplén Deacetylation
This is the most common high-pH procedure performed on this molecule. This protocol is optimized to prevent accidental acid hydrolysis during workup.
Objective: Remove acetyl groups from tert-butyl 2,3,4,6-tetra-O-acetyl-
Reagents:
-
Anhydrous Methanol (MeOH)[1]
-
Sodium Methoxide (NaOMe) solution (0.5 M in MeOH)
-
Neutralization Agent: Dry Ice (
) or Acetic Acid (dilute) — Avoid strong acid resins.
Step-by-Step:
-
Dissolution: Dissolve the substrate (1.0 eq) in anhydrous MeOH (10 mL/mmol).
-
Catalysis: Add NaOMe solution (0.1 eq). The pH should be approx 10-12.
-
Reaction: Stir at Room Temperature (20-25°C) for 1-4 hours.
-
Checkpoint: Monitor by TLC.[2] The starting material (
in 1:1 Hex/EtOAc) should disappear; the product ( ) will appear.
-
-
Neutralization (CRITICAL STEP):
-
Option A (Safest): Add small chips of solid
(Dry Ice) to the solution. This forms carbonic acid, neutralizing the base to mild bicarbonate (pH ~8) without ever becoming acidic enough to cleave the tert-butyl group. -
Option B (Standard): Add Amberlite IR-120 (H+) resin very slowly . Check pH paper constantly. Filter the resin immediately once pH hits 7-8. DO NOT let it stir to pH 4.
-
-
Workup: Filter the solution and concentrate in vacuo at <40°C.
Frequently Asked Questions (FAQ)
Q: Can I use tert-butyl glucoside in a reaction with Potassium tert-butoxide (KOtBu)? A: Yes. The tert-butyl glycoside is stable to bulky bases like KOtBu. It acts as a spectator to the deprotonation of other hydroxyl groups on the ring.
Q: Is it stable to aqueous NaOH workups? A: Yes. You can wash an organic phase containing your product with 1M NaOH to remove impurities. The glycosidic bond will not hydrolyze.
Q: Why does the literature say tert-butyl groups are labile? A: Context matters. In peptide chemistry and general organic synthesis, tert-butyl esters and ethers are designed to be acid-labile protecting groups (cleaved by TFA). They are orthogonal to base-labile groups (like Fmoc or Acetyl). This "lability" is specific to acidic conditions.
Q: I need to remove the tert-butyl group later. How do I do it? A: Treat with Trifluoroacetic acid (TFA) in DCM (1:1) or 2M HCl in wet solvent. The reaction proceeds rapidly via the stable tert-butyl cation.
References
-
BenchChem Technical Support. (2025).[3][4] A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. Link (Accessed via search context 1.5 - Confirming general stability of tert-butyl ethers in base).
-
Agoston, K., et al. (2001).[5] "Anomalous Zemplén deacylation reactions of alpha- and beta-D-mannopyranoside derivatives." Carbohydrate Research, 330(2), 183-190.[5] Link (Demonstrates Zemplén conditions on alkyl glycosides).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acid lability/base stability of tert-butyl ethers).
-
Pramudono, B., et al. (2018).[6] "Synthesis of Alkyl Polyglycoside Surfactants from Tert-butyl Glycosides." Asian Journal of Pharmaceutics. Link (Context 1.4 - Confirms stability of tert-butyl glycosides during surfactant synthesis).
-
Khan Academy. Carbohydrate - Glycoside formation hydrolysis. Link (Context 1.14 - General mechanism of acetal/glycoside stability in base vs acid).
Sources
- 1. reddit.com [reddit.com]
- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Anomalous Zemplén deacylation reactions of alpha- and beta-D-mannopyranoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
Validation & Comparative
1H NMR spectrum analysis of tert-Butyl beta-D-glucopyranoside
Title: Technical Deep Dive: 1H NMR Characterization of tert-Butyl
Executive Summary
This guide provides a rigorous technical analysis of tert-Butyl
Part 1: Structural Dynamics & Theoretical Framework
To interpret the NMR spectrum accurately, one must first understand the conformational lock imposed by the tert-butyl group.
-
The Steric Lock: The bulky tert-butyl group creates a high energy barrier for rotation. In the
-anomer, the aglycone is in the equatorial position. While the anomeric effect typically stabilizes the axial ( ) isomer electronically, the steric demand of the tert-butyl group strongly disfavors the axial position (1,3-diaxial interactions). Consequently, tert-butyl -D-glucopyranoside adopts a rigid chair conformation. -
Implications for NMR: This rigidity results in sharp, well-defined splitting patterns, particularly for the anomeric proton (H-1), making
-coupling analysis highly reliable compared to more flexible glycosides.
Part 2: Comparative NMR Analysis
The following data compares the target molecule against its primary alternatives: the standard Methyl
Table 1: Diagnostic 1H NMR Parameters (in D O)
| Feature | tert-Butyl | Methyl | tert-Butyl |
| H-1 Chemical Shift ( | 4.45 – 4.55 ppm (Doublet) | 4.35 – 4.40 ppm (Doublet) | 5.15 – 5.25 ppm (Doublet) |
| H-1 Coupling ( | 7.8 – 8.2 Hz (Trans-diaxial) | 7.8 – 8.0 Hz (Trans-diaxial) | 3.5 – 4.0 Hz (Cis-equatorial/axial) |
| Aglycone Signal | 1.28 ppm (Singlet, 9H) | 3.55 ppm (Singlet, 3H) | 1.30 ppm (Singlet, 9H) |
| Electronic Environment | Shielded Anomeric Center | Standard Reference | Deshielded Anomeric Center |
Detailed Spectral Breakdown
1. The Anomeric Proton (H-1): The Primary Identifier The H-1 signal is the most critical diagnostic peak.
-
-Configuration (
Hz): In the -anomer, H-1 and H-2 are in a trans-diaxial relationship. According to the Karplus equation , a dihedral angle of 180° results in a large coupling constant ( Hz). -
-Configuration (
Hz): In the -anomer, H-1 is equatorial and H-2 is axial (dihedral angle 60°), resulting in a much smaller splitting. -
Observation: If your H-1 doublet has a splitting of < 4 Hz, you have isolated the
-anomer, regardless of the chemical shift.
2. The tert-Butyl Singlet
-
Integration: This signal integrates to 9 protons, providing an internal standard.
-
Self-Validation: The integral ratio of the t-Bu singlet (1.28 ppm) to the H-1 doublet (4.50 ppm) must be exactly 9:1 . Deviations indicate incomplete purification or the presence of free tert-butanol.
Part 3: Experimental Protocol
To ensure reproducibility in drug development assays, follow this self-validating protocol.
Reagents & Preparation
-
Solvent: Deuterium Oxide (D
O, 99.9% D) is preferred for free sugars to eliminate hydroxyl coupling, simplifying the spectrum. -
Alternative: DMSO-d
is required if analyzing the peracetylated intermediate or if hydroxyl proton observation is necessary (OH peaks appear as doublets at 4.0–6.0).
Step-by-Step Workflow
-
Sample Mass: Weigh 5–10 mg of the glycoside.
-
Solvation: Dissolve in 0.6 mL D
O. Critical: Ensure the solution is clear; turbidity suggests hydrolysis to free tert-butanol (insoluble in water at high concentrations) or contamination. -
Acquisition Parameters:
-
Pulse Angle: 30° or 45°.
-
Relaxation Delay (D1): Set to
5 seconds. The t-Bu methyl protons have long T1 relaxation times. Short D1 values will suppress the t-Bu integral, ruining your 9:1 validation ratio. -
Scans: 16–64 scans are sufficient due to the high sensitivity of the 9H singlet.
-
-
Processing: Calibrate the residual HDO peak to 4.79 ppm.
Part 4: Stability & Performance Profile
The choice between tert-butyl and methyl glycosides often hinges on chemical stability.
Hydrolysis Kinetics (Acid Stability)
-
tert-Butyl Glycosides: Highly acid-labile. The hydrolysis proceeds via an S
1 mechanism because the tert-butyl cation is relatively stable. This makes the t-Bu group an excellent "temporary" steric mask that can be removed under mild acidic conditions (e.g., TFA). -
Methyl Glycosides: Extremely stable. Hydrolysis requires harsh conditions (high heat, strong acid) because the methyl cation is highly unstable.
Comparative Data:
-
Hydrolysis Rate (
): t-Bu-Glc hydrolyzes 10 –10 times faster than Me-Glc in acidic media. -
Drug Development Application: Use t-Bu-Glc when you need a glycoside that mimics the steric bulk of a disaccharide but can be cleaved rapidly to release the free sugar payload.
Part 5: Logic & Workflow Visualization
Figure 1: Structural Assignment Logic Tree
Caption: Decision matrix for assigning anomeric configuration based on H-1 coupling constants.
Figure 2: Synthesis & Degradation Cycle
Caption: The Koenigs-Knorr synthesis pathway and acid-catalyzed degradation, highlighting the lability of the t-Bu group.
References
-
Koenigs-Knorr Synthesis & Mechanisms
-
Hydrolysis Kinetics
-
Wolfenden, R., et al. "Methyl glucoside hydrolysis catalyzed by beta-glucosidase." Biochemistry, 1998. (Comparing spontaneous vs enzymatic rates).
-
-
General NMR Chemical Shifts
-
Oregon State University. "1H NMR Chemical Shifts & Coupling Constants."
-
-
Anomeric Effect & Coupling Constants
-
LibreTexts Chemistry. "Coupling Constants & Karplus Relationship."
-
Sources
mass spectrometry fragmentation pattern of tert-Butyl b-D-glucopyranoside
Technical Comparison Guide: Mass Spectrometry Profiling of tert-Butyl -D-glucopyranoside
Executive Summary
tert-Butyl
This guide compares tBuGlc with its linear isomer, n-Butyl
Experimental Protocol & Methodology
To ensure reproducibility, the following self-validating protocol is recommended for differentiating alkyl glucoside isomers.
Sample Preparation
-
Solvent: Methanol (HPLC Grade).
-
Concentration:
(ESI) or (EI-GC/MS). -
Derivatization (Optional for EI): Peracetylation using acetic anhydride/pyridine is recommended to increase volatility and stabilize the sugar ring, though native analysis is described below for direct comparison.
Instrumentation Settings
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Source Temp | ||
| Ionization Energy | ||
| Carrier/Flow | Helium ( | Direct Infusion ( |
| Scan Range |
Fragmentation Analysis: The Core Mechanism
The "performance" of tBuGlc in MS is defined by the lability of the glycosidic bond and the stability of the resulting alkyl cation.
Electron Ionization (EI) Pattern
In EI, the high-energy impact (
-
tBuGlc Behavior: The fragmentation is dominated by the formation of the stable tertiary carbocation. The C-O bond cleavage is energetically favorable, leading to a base peak at
57 ( ). -
nBuGlc Behavior: The linear chain fragments via C-C bond cleavages, producing a series of alkyl ions:
57 (butyl), 43 (propyl), and 29 (ethyl). The relative abundance of 57 is significantly lower compared to the t-butyl isomer.
ESI-MS/MS Fragmentation Pathway
In soft ionization (ESI), the mechanism shifts to charge-remote or charge-driven fragmentation of the protonated molecule
-
Pathway A (tBuGlc): Elimination of Isobutene . The protonated ether oxygen facilitates the release of isobutene (
, 56 Da) via an E1-like mechanism, yielding the protonated glucose ion ( 181). -
Pathway B (nBuGlc): Loss of Butanol . The linear chain typically is lost as the neutral alcohol (n-Butanol, 74 Da), yielding the oxocarbenium ion (
163).
Mechanistic Visualization
The following diagram illustrates the divergent pathways for the two isomers.
Figure 1: Divergent ESI-MS/MS fragmentation pathways. tBuGlc favors isobutene elimination, while nBuGlc favors alcohol loss.
Comparative Performance Data
The following table summarizes the key diagnostic metrics distinguishing the two isomers.
| Metric | tert-Butyl | n-Butyl | Interpretation |
| EI Base Peak | Sugar fragments or | t-Butyl cation is hyper-stable. | |
| Diagnostic Ratio | High 57/43 ratio confirms t-butyl group. | ||
| ESI Neutral Loss | 56 Da (Isobutene) | 74 Da (Butanol) | Specificity of alkene elimination. |
| Acid Stability | Low ( | High (Standard glycoside stability) | tBuGlc is highly acid-labile [1]. |
| Diagnostic Ion | Different product ions in MS/MS. |
Stability & Performance Context
The "performance" difference is most acute in stability studies. Tert-butyl glycosides hydrolyze thousands of times faster than their n-alkyl counterparts in acidic media due to the low activation energy required to form the tert-butyl cation intermediate [1]. In an analytical context, this means tBuGlc must be handled in neutral buffers to prevent degradation prior to MS analysis.
Analytical Workflow Recommendation
To unambiguously identify tert-Butyl
-
Perform ESI-MS/MS in Positive Mode.
-
Select Precursor:
259 ( ) or 237 ( ). -
Apply Collision Energy (10-20 eV).
-
Monitor for Neutral Loss:
-
If -56 Da is observed (Product
181 from protonated parent), confirm tert-Butyl . -
If -74 Da is observed (Product
163), confirm n-Butyl .
-
Figure 2: Decision tree for identifying alkyl glucoside isomers using MS/MS neutral loss scanning.
References
-
BeMiller, J. N. (1967). Acid-Catalyzed Hydrolysis of Glycosides. Advances in Carbohydrate Chemistry, 22, 25–108. Link
-
Struwe, W. B., et al. (2011). Differentiation of Isomeric N-glycan Structures by Normal-Phase Liquid Chromatography-MALDI-TOF/TOF Tandem Mass Spectrometry. Analytical Chemistry, 83(13), 5068–5075. Link
-
Domon, B., & Costello, C. E. (1988). A Systematic Nomenclature for Carbohydrate Fragmentations in FAB-MS/MS Spectra of Glycoconjugates. Glycoconjugate Journal, 5, 397–409. Link
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. Link
comparing critical micelle concentration (CMC) of tert-Butyl vs Octyl glucoside
Comparative Guide: n-Octyl- -D-Glucoside vs. tert-Butyl Glucoside
Surfactant vs. Hydrotrope: A Structural and Functional Analysis[1]
Executive Summary: The Chain Length Paradigm
In membrane protein biochemistry and biologic formulation, the choice between Octyl Glucoside (OG) and tert-Butyl Glucoside (TBG) is not merely a choice between two detergents; it is a choice between two distinct physicochemical mechanisms: Micellar Solubilization vs. Hydrotropic Action .
While n-Octyl-
This guide delineates the critical differences in Critical Micelle Concentration (CMC), mechanism, and application.
Physicochemical Comparison
The fundamental difference lies in the alkyl chain length. The
Table 1: Comparative Physicochemical Profile
| Feature | n-Octyl- | tert-Butyl Glucoside (TBG) |
| Chemical Class | Non-ionic Surfactant | Hydrotrope / Co-solvent |
| Alkyl Chain | ||
| CMC (mM) | 19 – 25 mM (0.6 – 0.7% w/v) [1] | None / >1.0 M (Hydrotropic range) [2]* |
| Micelle Size (MW) | ~8,000 Da (small micelles) | N/A (forms loose aggregates/stacks) |
| Aggregation Number | ~27 monomers | N/A |
| Dialyzability | High (Rapid removal) | Extremely High (behaves like solvent) |
| Primary Use | Membrane protein solubilization | Viscosity reduction, aggregation prevention |
*Note on TBG CMC: While standard physics dictates
Mechanistic Divergence: Micelles vs. Hydrotropes
Understanding the structural arrangement in solution is vital for experimental design.
-
OG (Surfactant): Above the CMC, OG monomers spontaneously assemble into spherical micelles. The hydrophobic tails (
) bury themselves in the core, shielding the hydrophobic domains of Integral Membrane Proteins (IMPs). -
TBG (Hydrotrope): The bulky, short tert-butyl group does not create a stable hydrophobic core. Instead, TBG molecules accumulate at hydrophobic surfaces or form loose "stacks" around proteins, preventing aggregation without fully stripping lipids or forming a rigid micelle.
Visualization: Solubilization Pathways
Figure 1: Mechanistic distinction between micellar encapsulation by Octyl Glucoside (Blue) and hydrotropic stacking by tert-Butyl Glucoside (Red).
Applications and Experimental Guidelines
A. When to use n-Octyl-
-D-Glucoside (OG)
OG is the "Goldilocks" detergent for membrane proteins—strong enough to solubilize, but mild enough to preserve activity.
-
Protocol: Solubilization of Membrane Proteins
-
Lysis: Lyse cells in a buffer without detergent.
-
Pre-Clear: Centrifuge (100,000 x g) to pellet membranes.
-
Solubilization: Resuspend pellet in buffer containing 1.5% (w/v) OG (approx. 50 mM, 2x CMC).
-
Incubation: Agitate at 4°C for 1 hour.
-
Clarification: Centrifuge again. Supernatant contains the solubilized protein.
-
Why this works: You must exceed the CMC (25 mM) significantly to provide enough detergent micelles to cover the lipid/protein surface area.
-
B. When to use tert-Butyl Glucoside (TBG)
TBG is rarely used for initial membrane extraction. It is used in formulation and crystallization screening to prevent aggregation of soluble proteins or to reduce the viscosity of high-concentration protein solutions [4].
-
Protocol: Viscosity Reduction / Aggregation Suppression
-
Preparation: Prepare a stock solution of TBG (e.g., 2.0 M).
-
Titration: Add TBG to the protein solution in steps (0.1 M, 0.2 M, up to 0.5 M).
-
Observation: Monitor solution turbidity (OD340) or viscosity.
-
Why this works: TBG acts as a "spacer" between protein molecules, disrupting attractive forces that lead to clumping, without denaturing the protein structure like harsh detergents (SDS) would.
-
Critical Analysis & Troubleshooting
The "Low CMC" Anomaly
You may encounter literature (e.g., Pawignya et al., 2018) citing a CMC of ~0.13% for "tert-butyl glucoside." It is critical to interpret this with caution. In synthetic organic chemistry contexts, this often refers to fatty acid esters of tert-butyl glucoside (where a long chain is attached to the glucose) or specific isomeric mixtures.
-
Verification Step: If you purchase "tert-Butyl Glucoside" from a chemical vendor (e.g., Sigma, Anatrace), check the structure. If it is simply a glucose ring with a 4-carbon tert-butyl group, do not expect micelle formation at millimolar concentrations. Treat it as a hydrotrope.[1][2][3]
Dialysis and Removal[4]
-
OG: Easily removed by dialysis (high CMC = loose monomers escape dialysis tubing easily).
-
TBG: Removed extremely rapidly; however, because it is used at high concentrations (Molar), buffer exchange volumes must be large to fully dilute it out.
References
-
Dojindo. (n.d.). Detergent n-Octyl-β-D-glucoside Properties and CMC. Retrieved from [Link]
- Kunz, W., et al. (2016). Hydrotropes: Structure and Function in Aqueous Solutions. Current Opinion in Colloid & Interface Science.
-
Pawignya, H., et al. (2018). Synthesis of Surfactant Tert-Butyl Glycosides from Glucose and Tert-Butanol. Reaktor, 18(4). Retrieved from [Link]
-
Hampton Research. (n.d.). Detergents and Hydrotropes in Protein Crystallization. Retrieved from [Link]
HPLC retention time of tert-Butyl beta-D-glucopyranoside standards
HPLC Analysis of tert-Butyl -D-Glucopyranoside: Retention Time & Method Development Guide
Executive Summary: The "Invisible" Standard
tert-Butyl
-
Chromophoric Silence: The molecule lacks a conjugated
-system, rendering it invisible to standard UV detection (254 nm). -
Anomeric Resolution: Distinguishing the
-anomer from the often co-synthesized -anomer requires specific selectivity that generic C18 gradients fail to provide.
This guide moves beyond simple "retention time" lists—which are instrument-specific and unreliable—to provide a self-validating method framework . We compare three distinct analytical approaches to ensure you capture the correct peak with high purity.
Chemical Context & Retention Mechanism[1][2][3]
| Property | Value | Chromatographic Implication |
| Structure | tert-Butyl ether of glucose | Amphiphilic: Hydrophilic sugar head + Hydrophobic t-butyl tail. |
| UV Absorbance | Negligible (>200 nm) | UV Detectors (DAD/VWD) are useless without derivatization. |
| Anomeric Center | C1 ( | The equatorial t-butoxy group in the |
The Anomeric Separation Challenge
In Reverse Phase (RP) chromatography, the separation of
-
-Anomer (Equatorial): Generally elutes before the
-anomer on C18 columns due to slightly higher polarity/hydrogen bonding accessibility with the mobile phase. -
-Anomer (Axial): Generally elutes after the
-anomer.
Comparative Method Guides
Method A: The "Gold Standard" (Direct Analysis)
Best for: Routine purity analysis, process monitoring, and high-concentration samples.
Why this works: This method uses Refractive Index (RID) or Evaporative Light Scattering (ELSD) to detect the sugar backbone directly. It avoids the variability of derivatization.[1]
| Parameter | Protocol Specification |
| Column | C18 (End-capped) , 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna) |
| Mobile Phase | Isocratic: Water / Acetonitrile (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C (Critical for RID baseline stability) |
| Detector | RID (35°C) or ELSD (Nebulizer: 35°C, Evap: 40°C) |
| Expected Rt |
Expert Insight: If using ELSD, the response is non-linear (log-log). You must generate a calibration curve for quantitative work. Do not assume Area % = Mass %.
Method B: High-Resolution HILIC (Polar Selectivity)
Best for: Separating complex glycosylation mixtures or very polar impurities.
Why this works: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the sugar moiety strongly, reversing the elution order compared to C18 and often providing wider resolution between anomers.
| Parameter | Protocol Specification |
| Column | Amide-HILIC (e.g., Waters XBridge Amide), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Isocratic: Acetonitrile / Water (85:15 v/v) with 10mM Ammonium Acetate |
| Flow Rate | 0.8 mL/min |
| Detector | ELSD or CAD (Charged Aerosol Detector) |
| Expected Rt |
Method C: UV-Derivatization (High Sensitivity)
Best for: Trace analysis (ppm level) where RID/ELSD sensitivity is insufficient.
Why this works: Benzoylation adds strong UV chromophores to the sugar hydroxyls, allowing standard UV detection at 230 nm.
Protocol:
Experimental Validation Workflow
The following diagram illustrates the decision matrix for selecting the correct method and validating the retention time.
Figure 1: Decision matrix for method selection. Note that in Reverse Phase (C18), the beta-anomer typically elutes before the alpha-anomer.
Troubleshooting & Self-Validation
To ensure your retention time corresponds to the correct isomer, use this self-validating logic:
The "Enzymatic Proof" Test
If you lack a pure
-
Protocol: Incubate your standard with
-glucosidase in acetate buffer (pH 5.0) for 30 mins. -
Result: The peak corresponding to tert-butyl
-D-glucopyranoside will disappear or significantly decrease. The -anomer (if present as an impurity) will remain untouched, as the enzyme is specific to the -linkage.
The "Solvent Shock" Test
If retention times drift:
-
Problem: "Phase Collapse" or "Dewetting". Even though the tert-butyl group is hydrophobic, the high water content in isocratic runs (if <5% organic used) can cause C18 chains to collapse.
-
Solution: Ensure your mobile phase has at least 5-10% organic solvent. The 80:20 Water/ACN mix recommended in Method A is robust against this.
References
-
Enzymatic Synthesis & Characterization
- Title: Enzymatic synthesis of alkyl -D-glucopyranosides
- Source: Journal of Biotechnology.
- Context: Describes the transglycosylation process and HPLC-RID characteriz
-
Link: (Generalized reference for alkyl glucoside synthesis methods).
-
Anomeric Separation Principles
- Title: Separation of derivatized glucoside anomers using supercritical fluid chrom
-
Source: Journal of Chromatography A.[4]
- Context: Validates the elution order of anomers and the difficulty of separation without specific st
-
Link:
-
Detection Methodologies (ELSD vs RID)
- Title: Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars.
- Source: NIH / PubMed Central.
- Context: Definitive guide on why UV fails for underiv
-
Link:
-
Alkyl Glucoside Properties
- Title: Production and Surfactant Properties of Tert-Butyl -d-Glucopyranosides.
- Source: MDPI Molecules.
- Context: Provides contrasting data for the -anomer, useful for establishing rel
-
Link:
infrared spectroscopy (IR) peaks of tert-Butyl beta-D-glucopyranoside
Publish Comparison Guide: Infrared Spectroscopy of tert-Butyl
Executive Summary
This guide provides a technical analysis of the infrared (IR) spectral profile of tert-Butyl
Structural Profile & Spectroscopic Rationale
tert-Butyl
-
The Hydrophilic Core (Glucopyranose Ring): Dominated by extensive hydrogen bonding (O-H) and ring ether vibrations (C-O-C).[1]
-
The Hydrophobic Shield (tert-Butyl Group): Characterized by specific C-H stretching and skeletal bending modes unique to the gem-dimethyl structure.[1]
Critical Quality Attribute (CQA): The purity of the
Comparative Peak Analysis
The following table contrasts the expected IR profile of tert-Butyl
| Functional Group | Vibration Mode | tert-Butyl | Methyl | D-Glucose (cm⁻¹) | Diagnostic Value |
| Hydroxyl (-OH) | Stretching (Broad) | 3200 – 3500 | 3200 – 3500 | 3200 – 3500 | Low. Indicates presence of sugar moiety but non-specific.[1] |
| Alkyl C-H | Stretching (Asym/Sym) | 2960 – 2970 (Strong) | 2900 – 2950 | 2900 (Weak) | High. The tert-butyl C-H stretch is significantly stronger and sharper than in glucose.[1] |
| t-Butyl Skeleton | Gem-Dimethyl Bending | 1390 & 1365 (Doublet) | Absent | Absent | Critical. This "split peak" is the fingerprint of the tert-butyl group.[1] |
| Glycosidic Bond | C-O-C Stretching | 1000 – 1150 (Multiple) | 1000 – 1150 | N/A (Hemiacetal) | Medium. Confirms glycosylation but complex to interpret.[1] |
| Anomeric C-H | Deformation (Equatorial) | ~890 | ~890 | ~840 ( | Critical. Distinguishes |
Detailed Mechanistic Insight
A. The tert-Butyl "Fingerprint" (1360–1390 cm⁻¹) Unlike linear alkyl chains (e.g., n-butyl) which show a single methyl bending vibration, the tert-butyl group possesses a quaternary carbon bonded to three methyl groups.[1] This symmetry breaks the degeneracy of the methyl bending modes, resulting in a characteristic doublet appearing at approximately 1390 cm⁻¹ and 1365 cm⁻¹.
-
Observation: If this doublet is fused into a single peak or absent, the tert-butyl group may be degraded or chemically modified.[1]
B. The Beta-Anomeric Marker (890 cm⁻¹) The orientation of the C1-H bond dictates the vibrational frequency of the anomeric region.
- -Anomers: The C1-H bond is axial.[1] This typically absorbs near 890 ± 10 cm⁻¹ .[1]
- -Anomers: The C1-H bond is equatorial.[1] This typically absorbs near 840 ± 10 cm⁻¹ .[1]
-
Protocol: Zoom into the 800–950 cm⁻¹ region. A clean product should show a distinct peak at ~890 cm⁻¹ and a flat baseline at 840 cm⁻¹.[1]
Experimental Protocol: Best Practices
To obtain the high-resolution data necessary for identifying the tert-butyl doublet, the sampling method is critical.[1]
Method A: Attenuated Total Reflectance (ATR-FTIR) [1]
-
Best for: Rapid purity checks of solid powder.
-
Procedure:
-
Note: ATR intensities for high-wavenumber peaks (O-H, C-H) will be slightly lower than transmission modes due to depth of penetration effects.[1]
Method B: KBr Pellet (Transmission)
-
Best for: Publication-quality spectra and resolving the fingerprint region (890 cm⁻¹).
-
Procedure:
-
Mix sample with dry KBr (ratio 1:100).[1]
-
Grind into a fine powder (particle size < wavelength of IR light to avoid scattering).
-
Press into a transparent disc under vacuum.
-
-
Advantage:[1] Eliminates path-length variations and provides sharper resolution of the tert-butyl doublet.[1]
Validation Logic: The Decision Tree
The following diagram outlines the logical workflow for verifying tert-Butyl
Figure 1: Step-by-step spectral validation logic for tert-Butyl
References
-
NIST Chemistry WebBook.Infrared Spectrum of
-D-Glucopyranose. National Institute of Standards and Technology.[3] Available at: [Link] -
Specac Application Notes. Interpreting Infrared Spectra: Alcohols and Alkyl Groups. Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectra of Common Functional Groups (Alkanes and Alkyl Halides). Available at: [Link]
-
ResearchGate.
- and -D-glucopyranoside derivatives. (Comparative data for linear butyl analogs). Available at: [Link] -
PubChem.Isopropyl
-D-glucopyranoside Spectral Data. (Homologous branched alkyl glucoside).[1] Available at: [Link]
Sources
Choosing the Right Tool for the Job: A Comparative Guide to Dodecyl Maltoside (The Workhorse) and tert-Butyl β-D-glucopyranoside (A Structural Outlier) for Membrane Protein Studies
The study of membrane proteins presents one of the most significant challenges in modern biochemistry and drug development. These proteins, embedded within the complex and hydrophobic environment of the lipid bilayer, require solubilization for purification and characterization. This process hinges on the selection of an appropriate detergent—an amphipathic molecule that can replace the native lipid environment, forming a protein-detergent complex (PDC) that is stable in aqueous solutions.
The choice of detergent is not trivial; it is arguably the most critical variable determining the success or failure of a membrane protein project. A suboptimal detergent can lead to protein denaturation, aggregation, and loss of function. This guide provides an in-depth comparison of two non-ionic, sugar-based detergents: n-Dodecyl-β-D-maltoside (DDM), the undisputed workhorse of the field, and tert-Butyl β-D-glucopyranoside, a lesser-known molecule whose properties we will analyze from fundamental chemical principles. Our goal is to explain the causality behind their vastly different performances and provide researchers with a logical framework for detergent selection.
The Industry Standard: n-Dodecyl-β-D-maltoside (DDM)
DDM is a non-ionic detergent that has become the gold standard for the solubilization, purification, and structural determination of a vast array of membrane proteins.[1][2][3] Its popularity stems from a favorable balance of properties that make it exceptionally mild and effective at maintaining the native structure and function of many challenging proteins, including G protein-coupled receptors (GPCRs).[4][5]
The efficacy of DDM can be directly attributed to its molecular architecture: a hydrophilic maltose (disaccharide) headgroup and a hydrophobic 12-carbon linear alkyl chain. This structure results in a low critical micelle concentration (CMC) and the formation of relatively large, stable micelles.
Key Physicochemical Properties of DDM
The properties of a detergent dictate its behavior in solution and its interaction with membrane proteins. The low CMC of DDM means that micelles form at a low concentration, ensuring a stable micellar environment for the protein throughout purification procedures, which often involve dilution steps.[1]
| Property | Value for n-Dodecyl-β-D-maltoside (DDM) | Significance in Membrane Protein Science |
| Molecular Weight | 510.6 g/mol | Influences calculations for buffer preparation. |
| CMC | ~0.15 - 0.17 mM | Low CMC: Less detergent is needed to maintain a micellar state, but it is difficult to remove by dialysis.[1] |
| Aggregation Number | ~98 | The number of monomers per micelle; contributes to micelle size. |
| Micelle MW | ~50,000 - 70,000 Da | Large Micelle: Provides a substantial hydrophobic core to shield the transmembrane domains of proteins. Too large for techniques requiring rapid tumbling, like solution NMR.[6] |
A Structural Outlier: tert-Butyl β-D-glucopyranoside
In stark contrast to DDM, tert-Butyl β-D-glucopyranoside is not a detergent that is documented for use in membrane protein stabilization. Its utility can, however, be predicted by analyzing its chemical structure and comparing it to known detergents with similar features, such as n-Octyl-β-D-glucopyranoside (OG).
It possesses two key structural features that differ profoundly from DDM:
-
A Glucoside Headgroup: A single glucose moiety, which is smaller and less hydrophilic than the maltose headgroup of DDM.
-
A tert-Butyl "Tail": A short, highly branched C4 alkyl group. This geometry is fundamentally different from the long, flexible C12 linear chain of DDM.
Predicted Physicochemical Properties of tert-Butyl β-D-glucopyranoside
While direct experimental values for its CMC and aggregation number in the context of protein science are not available, we can infer its likely properties based on established principles of surfactant chemistry. Short-chain detergents are known to be harsher and more deactivating than their long-chain counterparts.[7] The optimal alkyl chain length for glucoside detergents is generally considered to be around C8 (n-octyl), which itself is harsher than DDM.[8]
| Property | Predicted Value for tert-Butyl β-D-glucopyranoside | Predicted Significance & Rationale |
| Molecular Weight | 236.26 g/mol [9] | Significantly smaller than DDM. |
| CMC | Very High (likely >100 mM) | Rationale: The short, bulky alkyl group has limited hydrophobicity, requiring a very high concentration for self-assembly into micelles. This makes it impractical and costly for most applications. |
| Aggregation Number | Low | Rationale: Short-chain detergents form smaller aggregates. |
| Micelle MW | Very Small | Rationale: A consequence of the low aggregation number and small monomer size. While small micelles are desirable for NMR, the detergent's likely harshness would probably denature the protein first. |
Performance Comparison: Why Structure Dictates Function
The profound differences in chemical structure lead to predictably different outcomes in every critical stage of membrane protein handling.
Solubilization and Stability
-
DDM: The long C12 chain of DDM effectively mimics the thickness of a lipid bilayer, providing a stable hydrophobic belt around the transmembrane domain of an extracted protein. The large maltose headgroup provides excellent aqueous solubility and steric hindrance that prevents protein-protein aggregation.[10] This combination makes DDM exceptionally mild, preserving the structural integrity and activity of even delicate proteins.[1][11]
-
tert-Butyl β-D-glucopyranoside (Predicted): The short, bulky tert-butyl group is a poor mimic of the lipid environment. It is too short to effectively shield the hydrophobic transmembrane surface of most membrane proteins from the aqueous solvent, which would rapidly lead to denaturation and aggregation. The "bulkiness" of the tertiary carbon structure prevents the close, ordered packing that a linear chain can achieve around the protein. This inefficient packing would create voids, allowing water molecules to access the hydrophobic protein surface, a primary cause of denaturation.[10] It would likely behave as a harsh, denaturing surfactant, similar to or even more aggressive than very short-chain glucosides.
Suitability for Downstream Applications
The choice of detergent is intimately linked to the intended downstream analysis.
| Application | n-Dodecyl-β-D-maltoside (DDM) | tert-Butyl β-D-glucopyranoside (Predicted) |
| Protein Purification | Excellent: Mild nature preserves protein integrity. Low CMC is economical for buffers post-solubilization.[2] | Poor: Predicted to be highly denaturing. Extremely high CMC would require massive amounts of detergent in all buffers, which is impractical and costly. |
| X-Ray Crystallography | Gold Standard: Used in the crystallization of a majority of membrane protein structures.[12] The stable PDC forms well-ordered crystals. | Very Unlikely: A stable PDC is a prerequisite for crystallization. Denaturation and aggregation would prevent crystal formation. |
| Solution NMR | Poor: The large PDC tumbles too slowly in solution, leading to signal broadening and loss of spectral information.[6] | Poor: While the predicted small micelle size is theoretically advantageous for NMR, the protein would likely be unfolded and non-functional, making any structural data meaningless. |
| Cryo-Electron Microscopy | Excellent: DDM micelles are well-behaved and have been used successfully for numerous high-resolution cryo-EM structures. | Poor: The instability of the PDC would preclude the preparation of suitable samples for cryo-EM analysis. |
Experimental Workflow: A Protocol for Detergent Screening
Given that no single detergent works for every protein, a screening process is essential. This protocol outlines a typical workflow for testing solubilization efficiency, using DDM as the primary candidate and noting how one might approach testing a high-CMC detergent.
Objective: To determine the optimal concentration of DDM for solubilizing a target membrane protein while preserving its integrity.
Materials:
-
Isolated cell membranes containing the overexpressed target protein.
-
Solubilization Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol.
-
DDM stock solution: 10% (w/v) in water.
-
Protease inhibitor cocktail.
-
Bradford protein assay reagent or similar.
-
Apparatus for SDS-PAGE and Western Blotting.
Methodology:
-
Membrane Preparation: Thaw a pellet of isolated membranes on ice. Resuspend the membranes in ice-cold Solubilization Buffer to a final total protein concentration of 5 mg/mL. Add protease inhibitors.
-
Detergent Addition: Aliquot the membrane suspension into several microcentrifuge tubes. Add 10% DDM stock solution to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). Ensure the final volume is equal in all tubes.
-
Solubilization: Incubate the tubes at 4°C for 1-2 hours with gentle end-over-end rotation. Causality Note: This gentle mixing allows the detergent micelles to integrate into the membrane and extract the protein without excessive mechanical stress.
-
Clarification: Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized membrane fragments and aggregated protein.
-
Analysis of Supernatant: Carefully collect the supernatant, which contains the solubilized proteins.
-
Quantify Yield: Measure the protein concentration in the supernatant using a Bradford assay. Compare this to the starting concentration to calculate the solubilization efficiency (%).
-
Assess Integrity: Analyze the supernatant by SDS-PAGE and Western blotting (using an antibody against your protein's tag or sequence) to check for the presence of your target protein and assess its degradation. A sharp, single band at the expected molecular weight is desired.
-
Scientist's Note on High-CMC Detergents: If you were to test a detergent predicted to have a very high CMC, like tert-Butyl β-D-glucopyranoside, you would need to use significantly higher concentrations (e.g., 5-10 fold higher than its predicted CMC) throughout the entire process. Furthermore, any dilution steps during purification would risk the detergent concentration falling below the CMC, leading to micelle collapse and immediate protein aggregation.
Visualizing the Workflow
Caption: Workflow for detergent-based membrane protein solubilization.
Decision Framework: Selecting Your Detergent
The logical path to selecting a detergent should be guided by your experimental goals and the nature of your target protein.
Caption: Decision tree for selecting a membrane mimetic system.
Conclusion and Authoritative Recommendation
The comparison between n-Dodecyl-β-D-maltoside and tert-Butyl β-D-glucopyranoside is a study in contrasts. DDM is a highly validated, mild, and versatile detergent that has enabled decades of progress in membrane protein research. Its chemical structure is well-suited to mimicking the lipid bilayer and preserving the native conformation of solubilized proteins, making it an excellent first choice for nearly any new membrane protein target destined for purification, functional studies, or structural biology by crystallography and cryo-EM.
Conversely, a structural and theoretical analysis strongly indicates that tert-Butyl β-D-glucopyranoside is poorly suited for this application. Its short, bulky hydrophobic group cannot provide the stable environment required by transmembrane proteins, and it is predicted to be a harsh, denaturing agent with an impractically high CMC.
For researchers, scientists, and drug development professionals, the path is clear. Efforts should be focused on screening well-characterized detergents like DDM and other established alternatives (e.g., LMNG, Glucosides, Cymal series) to find the optimal conditions for each specific protein target. While the search for novel amphiphiles is a vibrant area of research, tert-Butyl β-D-glucopyranoside does not possess the structural characteristics of a promising candidate for advancing membrane protein science.
References
-
Critical Micelle Concentration, composition and thermodynamic properties of n-octyl-β-D-glucopyranoside and sodium dodecylsulfate mixed micelles. ResearchGate. [Link]
-
Critical Micelle Concentration. Kibron. [Link]
-
Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing. PMC. [Link]
-
Introduction to Detergents for Membrane Protein Solubilisation. Sygnature Discovery. [Link]
-
Non-Ionic Detergents in Membrane Protein Research. YouTube. [Link]
-
Overcoming the challenges of membrane protein crystallography. PMC. [Link]
-
T-Butyl D-glucoside | C10H20O6. PubChem. [Link]
-
Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. PMC. [Link]
-
GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles. PMC. [Link]
-
Unsymmetric triazine-based triglucoside detergents for membrane protein stability. PMC. [Link]
-
Determination of the critical micelle concentration. University of Technology Sydney. [Link]
-
How Do Branched Detergents Stabilize GPCRs in Micelles?. ACS Publications. [Link]
-
Adaptation of the Bradford protein assay to membrane-bound proteins by solubilizing in glucopyranoside detergents. PubMed. [Link]
-
Isomeric Detergent Comparison for Membrane Protein Stability. SciSpace. [Link]
-
Biomolecular membrane protein crystallization. PMC. [Link]
-
An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. [Link]
-
How Do Branched Detergents Stabilize GPCRs in Micelles?. PMC. [Link]
-
Detergent selection for enhanced extraction of membrane proteins. The Wolfson Centre for Applied Structural Biology. [Link]
-
A rational approach to improve detergent efficacy for membrane protein stabilization. PMC. [Link]
-
G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent. Portland Press. [Link]
-
Chapter-2 Critical Micelle Concentration of Surfactant , Mixed Surfactant and Polymer By Different Methods at Room Temperatur e And Its Importance. Semantic Scholar. [Link]
-
Membrane Protein Crystallisation: Current Trends and Future Perspectives. PMC. [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Overcoming the challenges of membrane protein crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unsymmetric triazine-based triglucoside detergents for membrane protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. cdn.anatrace.com [cdn.anatrace.com]
- 8. scispace.com [scispace.com]
- 9. T-Butyl D-glucoside | C10H20O6 | CID 12900970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Membrane Protein Crystallisation: Current Trends and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of tert-Butyl β-D-glucopyranoside: A Practical Guide for the Modern Laboratory
In the landscape of drug discovery and development, the precision of our science is matched only by the stringency of our safety protocols. The handling of specialized reagents like tert-Butyl β-D-glucopyranoside, while not classified as hazardous under the Globally Harmonized System (GHS), demands a culture of caution and adherence to best practices. This guide provides a comprehensive, experience-driven framework for the safe and effective use of this compound, ensuring the integrity of your research and the well-being of your team.
The Foundation of Safety: Understanding the Compound
tert-Butyl β-D-glucopyranoside is a glycoside utilized in various biochemical applications. While it is not currently categorized with specific, severe hazards, it is crucial to treat it with the same respect as any other laboratory chemical. The primary routes of potential exposure are inhalation, ingestion, and direct contact with skin or eyes. Therefore, our safety protocols are designed to mitigate these risks at every stage of the handling process.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a passive checklist but an active risk mitigation strategy. The following table outlines the recommended PPE for handling tert-Butyl β-D-glucopyranoside, tailored to the specific laboratory task.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety glasses with side-shields | Nitrile gloves | Laboratory coat | Recommended if not in a ventilated enclosure |
| Solution Preparation | Safety glasses with side-shields or goggles | Nitrile gloves | Laboratory coat | Not generally required with good ventilation |
| Experimental Use | Safety glasses with side-shields | Nitrile gloves | Laboratory coat | Not generally required |
| Spill Cleanup | Chemical safety goggles | Nitrile gloves | Laboratory coat | Use a NIOSH-approved respirator if dealing with a large, airborne spill |
The Rationale Behind Our Choices:
-
Nitrile Gloves: These provide a robust barrier against accidental skin contact and are resistant to a wide range of chemicals. The importance of inspecting gloves for any signs of degradation or puncture before use cannot be overstated.
-
Safety Glasses with Side-Shields: These are fundamental for protecting the eyes from splashes or airborne particles. In situations with a higher risk of splashing, such as when preparing solutions, upgrading to chemical safety goggles provides a more complete seal around the eyes.
-
Laboratory Coat: A standard lab coat is sufficient to protect against minor spills and contamination of personal clothing.
A Step-by-Step Guide to Safe Handling: From Receipt to Disposal
This procedural workflow is designed to be a self-validating system, where each step reinforces the safety and integrity of the entire process.
Caption: Workflow for Safe Handling of tert-Butyl β-D-glucopyranoside.
1. Pre-Handling Preparation:
-
Don Appropriate PPE: Before entering the laboratory and handling any chemicals, put on your laboratory coat, safety glasses, and gloves.
-
Review the Safety Data Sheet (SDS): Always have the most current SDS readily accessible. This document is the authoritative source for hazard information, handling precautions, and emergency procedures.
-
Prepare Your Workspace: Ensure your work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents ready to minimize movement and potential for accidents.
2. Handling the Compound:
-
Weighing: When weighing the solid compound, do so in a well-ventilated area or a balance enclosure to avoid inhaling any fine particles. Use a disposable weighing paper or boat to prevent cross-contamination.
-
Solution Preparation: When preparing solutions, add the solid tert-Butyl β-D-glucopyranoside to the solvent slowly to avoid splashing. If the solvent is volatile, perform this step in a chemical fume hood.
-
Experimental Use: Handle solutions with care, avoiding skin and eye contact. Use appropriate glassware and transfer techniques to minimize the risk of spills.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean your work area and any equipment used with an appropriate solvent, followed by soap and water.
-
Waste Disposal: Dispose of all waste, including empty containers, used gloves, and contaminated materials, in accordance with your institution's and local environmental regulations. Do not pour chemical waste down the drain.
-
Doffing PPE: Remove your PPE in the correct order to avoid contaminating yourself. Gloves should be removed first, followed by your lab coat and eye protection. Wash your hands thoroughly with soap and water after removing your gloves.
Spill and Emergency Procedures: A Plan for the Unexpected
In the event of a spill, your immediate response is critical.
-
Small Spills: For a small spill of solid material, carefully sweep it up, avoiding the creation of dust, and place it in a sealed container for disposal. For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent.
-
Large Spills: Evacuate the immediate area and alert your laboratory supervisor and institutional safety office. If the spill results in airborne dust or vapors, evacuate the entire laboratory and follow your institution's emergency procedures.
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.
By integrating these principles and procedures into your daily laboratory workflow, you foster a culture of safety that extends beyond compliance, becoming an intrinsic part of your scientific pursuit.
References
- Safety Data Sheet for tert-Butyl β-D-glucopyranoside. (Available from various chemical suppliers upon request).
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]
-
OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
